Cobalt(2+);methanol
Description
Properties
CAS No. |
198469-84-0 |
|---|---|
Molecular Formula |
C7H28CoO7+2 |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
cobalt(2+);methanol |
InChI |
InChI=1S/7CH4O.Co/c7*1-2;/h7*2H,1H3;/q;;;;;;;+2 |
InChI Key |
YSCTVYNEMYLMEB-UHFFFAOYSA-N |
Canonical SMILES |
CO.CO.CO.CO.CO.CO.CO.[Co+2] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Cobalt 2+ ;methanol Interactions
Quantum Mechanical Approaches to Cobalt(II)-Methanol Bonding
Quantum mechanics forms the bedrock of our understanding of chemical bonding. By solving the Schrödinger equation for a given system, albeit with approximations, we can elucidate the electronic structure, geometry, and energetics of the Co(2+);methanol (B129727) interaction.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of transition metal complexes due to its favorable balance of accuracy and computational cost. DFT studies on cobalt(II) complexes, including those with methanol or similar oxygen-donating ligands, reveal important aspects of their electronic configuration and bonding.
In the context of Co(2+);methanol, DFT calculations can determine the distribution of electron density, molecular orbital energies, and the nature of the cobalt-oxygen bond. Studies on various cobalt(II) complexes show that the interaction with oxygen-containing ligands, such as methanol, is primarily electrostatic, involving the donation of a lone pair of electrons from the methanol oxygen to the cobalt(II) ion. The electronic state of the Co(II) ion, typically a high-spin d⁷ configuration in an octahedral or tetrahedral environment, is influenced by the ligand field created by the surrounding methanol molecules.
DFT calculations on cobalt(II) phthalocyanine (B1677752) catalysts for CO₂ reduction to methanol have shown that the electronic properties of the cobalt center are crucial for the catalytic cycle. pncampus.edu.npacs.org While these are complex systems, they provide insights into how the electronic structure of cobalt can be tuned by its coordination environment, which includes intermediates that can be related to methanol. For instance, the binding energy of intermediates is directly related to the charge distribution on the Co-N₄ structure, which in turn affects the reaction pathway. rsc.org
Furthermore, DFT has been used to calculate binding energies in various metalloporphyrin complexes with methanol. rsc.org For a Co(III) porphyrin complex, the calculated free energy of binding (ΔG) for a single methanol molecule was found to be -26.7 kJ mol⁻¹. rsc.org While this is for Co(III), it provides a valuable benchmark for the strength of the cobalt-methanol interaction. The spin state of the cobalt ion is also a critical factor, with DFT calculations being used to determine the lowest energy spin state for the complex. rsc.org
| System | Method | Calculated Property | Value | Reference |
| Co(III)TPPCl + MeOH | DFT (B3LYP-D3) | Free Energy of Binding (ΔG) | -26.7 kJ mol⁻¹ | rsc.org |
| Co(III)TPFPPCl + MeOH | DFT (B3LYP-D3) | Free Energy of Binding (ΔG) | -43.8 kJ mol⁻¹ | rsc.org |
| Co(III)TPPBr₈Cl + MeOH | DFT (B3LYP-D3) | Free Energy of Binding (ΔG) | -26.2 kJ mol⁻¹ | rsc.org |
Table 1: Calculated free energies of binding for methanol to various cobalt(III) porphyrin complexes using DFT.
Ab Initio Calculations for Geometric Optimization and Energetics
Ab initio methods, which are based on first principles without empirical parameters, provide a higher level of theory for studying chemical systems. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used to obtain highly accurate geometries and energies.
For the Co(2+);methanol system, ab initio calculations can be used to determine the optimized geometry of the [Co(CH₃OH)n]²⁺ cluster, where 'n' is the number of methanol molecules in the coordination sphere. These calculations typically predict a coordination number of six for Co(II) in methanol, resulting in an octahedral geometry. The Co-O bond distance is a key parameter obtained from these optimizations. Studies on similar hydrated Co(II) ions using ab initio methods have reported Co-O distances in the range of 2.06-2.09 Å. researchgate.net
The binding energy of methanol molecules to the Co(II) ion can be calculated with high accuracy using ab initio methods, taking into account corrections for basis set superposition error (BSSE). acs.org For instance, calculations on methanol clusters have shown that methods like MP2 and CCSD(T) with large basis sets are necessary to achieve chemical accuracy. researchgate.net While specific high-level ab initio data for the simple Co(2+);methanol complex is sparse in the literature, the principles from studies on other ion-solvent complexes can be applied. The interaction energy is a sum of electrostatic, induction, dispersion, and exchange-repulsion components, with the electrostatic term being dominant.
Molecular Dynamics Simulations of Solvation Shells
While quantum mechanical methods are excellent for studying the details of bonding in small systems, molecular dynamics (MD) simulations are the preferred tool for investigating the behavior of a large ensemble of molecules, such as a solvated ion in a liquid.
Classical Molecular Dynamics for Dynamic Behavior
Classical MD simulations use empirical force fields to describe the interactions between atoms. These simulations can model the dynamic behavior of the Co(II) ion in methanol over timescales of nanoseconds or longer, providing insights into the structure and dynamics of the solvation shells.
The primary tool for analyzing the structure of the solvation shell is the radial distribution function (RDF), g(r), which gives the probability of finding a solvent atom at a certain distance from the central ion. For Co(II) in methanol, the Co-O RDF shows a sharp first peak, indicating a well-defined first solvation shell. uni-due.de The integration of this peak gives the coordination number, which is typically found to be six, consistent with an octahedral coordination geometry. uni-due.de A second, broader peak in the RDF represents the second solvation shell, which is more disordered.
MD simulations of MgCl₂ in methanol, a system with a divalent cation similar to Co(II), have shown a well-defined first solvation shell with a coordination number of six. uni-due.de The Mg-O RDF in that study showed a first peak at around 2.0 Å. uni-due.de For Co(II) in aqueous solution, MD simulations have yielded an average Co-O bond distance of 2.07 Å. acs.org
| System | Simulation Method | Property | Value | Reference |
| Co²⁺ in [C₄mim][Tf₂N] | Classical MD | Co-O distance | 2.07 Å | acs.org |
| Co²⁺ in [C₄mim][Tf₂N] | Classical MD | Coordination Number (Oxygen) | 6 | acs.org |
| Mg²⁺ in Methanol | Classical MD | Mg-O distance | ~2.0 Å | uni-due.de |
| Mg²⁺ in Methanol | Classical MD | Coordination Number (Oxygen) | 6 | uni-due.de |
Table 2: Structural parameters of divalent cations in solution from classical molecular dynamics simulations.
Ab Initio Molecular Dynamics for Bond Rupture and Formation
Ab initio molecular dynamics (AIMD) combines MD simulations with quantum mechanical calculations of the forces at each time step. This method is computationally expensive but allows for the study of chemical reactions, including bond breaking and formation, in a dynamic environment.
In the context of Co(2+);methanol, AIMD can be used to study the exchange of methanol molecules between the first and second solvation shells. This process involves the rupture of a Co-O bond in the first shell and the formation of a new one. The free energy barrier for this exchange can be calculated using advanced AIMD techniques like constrained MD.
AIMD simulations of methanol-water mixtures under strong electric fields have demonstrated the complexity of bond breaking and formation in alcohol solutions, including the cleavage of C-O and O-H bonds. mdpi.com While not directly focused on Co(II), these studies highlight the capability of AIMD to model reactive events. For the Co(2+);methanol system, AIMD could elucidate the mechanism of ligand exchange and provide insights into the stability of the solvation complex. Studies on hydrated cobalt porphyrins using AIMD have successfully characterized the coordination and dynamics of water molecules around the cobalt center. acs.org
Computational Studies of Reaction Pathways in Methanol
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions and identifying the most likely reaction pathways. For Co(II) in methanol, this can include ligand exchange, redox reactions, and catalytic cycles.
The oxidation of methanol is a key reaction with applications in fuel cells and chemical synthesis. Computational studies have investigated the mechanism of methanol oxidation on various catalysts. For example, DFT calculations on the oxidation of methanol on a [Fe]²⁺–ZSM-5 zeolite cluster showed that the activation of the O-H bond of methanol is a critical step. acs.org While the metal center is different, the mechanistic principles can be relevant to Co(II).
More directly related are computational studies on cobalt-catalyzed reactions involving methanol or its derivatives. DFT studies have been extensively used to investigate the mechanism of CO₂ hydrogenation to methanol catalyzed by cobalt complexes. acs.orgchemrxiv.org These studies have identified key intermediates and transition states, providing a detailed picture of the reaction pathway. For instance, one proposed pathway involves the formation of a formate (B1220265) intermediate which is then successively hydrogenated to methanol. acs.org Although the Co(II) ion is part of a larger ligand system in these catalytic studies, the calculations provide valuable information on the elementary steps involving cobalt and C1 species related to methanol.
| Reaction | Catalyst/System | Computational Method | Key Findings | Reference |
| CO₂ Hydrogenation to Methanol | Mn-PNP-Pincer in Methanol | DFT, DLPNO-CCSD(T) | Stepwise reaction via a formate ester intermediate. | acs.org |
| CO₂ Reduction to Methanol | Cobalt(II) Phthalocyanine | DFT | Reaction proceeds through a *COOH intermediate. | pncampus.edu.np |
| Methanol Oxidation | [Fe]²⁺–ZSM-5 | DFT | O-H bond activation is a critical step. | acs.org |
Table 3: Examples of computational studies on reaction pathways involving methanol and transition metals.
Ligand Field Theory and Crystal Field Theory Applications to Cobalt(II) in Methanol
The interaction between the cobalt(II) ion (Co²⁺) and methanol (CH₃OH) is fundamentally governed by the principles of Ligand Field Theory (LFT) and Crystal Field Theory (CFT). These theories describe the electronic structure of transition metal complexes, focusing on the effects of surrounding ligands (in this case, methanol molecules) on the metal's d-orbitals. When dissolved in methanol, the Co²⁺ ion, which has a d⁷ electron configuration, is solvated by methanol molecules acting as ligands.
In methanol, Co(II) typically forms an octahedral complex, [Co(CH₃OH)₆]²⁺, resulting in a characteristic pink or light pink solution. saudijournals.com According to CFT, the six methanol ligands create an octahedral crystal field that splits the five degenerate d-orbitals into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy separation between these sets is denoted as Δo (the octahedral splitting parameter). For a high-spin d⁷ ion like Co(II) in a weak field environment provided by methanol, the electron configuration is t₂g⁵eg². This configuration results in an orbitally degenerate ground state (⁴T₁g), which contributes significantly to the magnetic properties of the complex. nih.gov
The coordination environment, and thus the ligand field, has a critical impact on the magnetic anisotropy of the Co(II) ion. rsc.org This anisotropy is described by the zero-field splitting (ZFS) parameter, D. The sign and magnitude of D determine whether the complex has an easy-axis (negative D) or easy-plane (positive D) of magnetization, a key property for single-molecule magnets (SMMs). nih.govrsc.org Theoretical calculations, such as ab initio ligand field theory (AILFT), are used to compute the d-orbital splitting and predict the magnetic behavior of Co(II) complexes. rsc.org For instance, studies on Co(II) complexes with various ligands, often prepared in methanol, show that the geometry of the coordination polyhedron (e.g., trigonal bipyramidal, octahedral) dictates the sign and value of D. rsc.orgacs.org Distorted geometries, which are common in solution, can lead to significant ZFS. acs.org
While octahedral geometry is common, the presence of other coordinating anions or ligands in the methanolic solution can lead to the formation of tetrahedral complexes, such as [CoCl₂L₂] where L can be a solvent or other ligand molecule. Tetrahedral complexes typically exhibit a blue color. saudijournals.com In a tetrahedral field, the d-orbital splitting is inverted and smaller (Δt ≈ 4/9 Δo) compared to an octahedral field. The resulting electronic structure gives rise to different absorption spectra and magnetic properties. NMR studies of Co(II) complexes in methanol have been used to separate the observed isotropic shifts into Fermi contact and dipolar (pseudocontact) contributions, revealing that the magnetic anisotropy of the Co(II) complex is sensitive to the nature of the ligands and potential π-bonding interactions. syr.edu
Table 1: Magnetic Properties of Representative Cobalt(II) Complexes Studied in Methanol
| Complex | Coordination Geometry | Zero-Field Splitting (D) value (cm⁻¹) | Magnetic Behavior | Reference |
|---|---|---|---|---|
| [Co(17-pyN₅-pip)Br]⁺ | Distorted Trigonal Prismatic | -20 to -41 | Field-induced SMM | rsc.org |
| [Co(L)₂(SCN)₂] (L = 8-methoxyquinoline) | Contorted Octahedral | 36.61 | SMM behavior (Ueff = 23.9 K) | acs.org |
| [Co(tppm)]²⁺ (tppm = tris[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanol) | Trigonal Prismatic | -80.7 | SMM behavior | pku.edu.cn |
| [Co(py₂-17-pyN₃O₂)I]⁺ | Distorted Pentagonal Bipyramid | 35 | Field-induced SMM | rsc.org |
Solvent Polarity and Dielectric Effects on Cobalt(II) Solvation
The solvation of the cobalt(II) ion is significantly influenced by the polarity and dielectric properties of the solvent. Methanol is a polar protic solvent with a relatively high dielectric constant (around 32.7 at 25°C). These properties play a crucial role in the structure of the solvation shell, ion-pairing behavior, and the kinetics of reactions involving Co(II) complexes.
The color of cobalt(II) solutions, a phenomenon known as solvatochromism, is a direct indicator of the coordination environment, which is heavily influenced by solvent properties. In polar protic solvents like methanol and water, Co(II) forms octahedral complexes with six solvent molecules, resulting in a characteristic pink color. saudijournals.com The absorption spectrum for this octahedral [Co(CH₃OH)₆]²⁺ complex shows a strong band around 520-525 nm. saudijournals.com This is contrasted with the blue color observed in polar aprotic solvents like acetone, where tetrahedral complexes are formed. saudijournals.com The formation of stable octahedral complexes in methanol is driven by strong ion-solvent interactions. saudijournals.com
The dielectric constant of the medium affects the association of ions. In methanol-water mixtures, the association constant (KA) of cobalt(II) complexes has been shown to vary with the solvent composition and, consequently, the dielectric constant of the mixture. rdd.edu.iq Generally, a decrease in the dielectric constant favors the formation of ion pairs. However, the interplay between the dielectric constant, hydrogen bonding, and specific ion-solvent interactions can lead to more complex behavior. For example, in some methanol-water mixtures, an increase in water content (and thus the dielectric constant) can lead to an increase in ion association, attributed to the structuring effect of hydrogen bonding. rdd.edu.iq
Furthermore, the polarity and structure of the solvent mixture affect the thermodynamics and kinetics of reactions. For the solvolysis of cobalt complexes, a non-linear relationship between the logarithm of the rate constant and the reciprocal of the dielectric constant suggests that solvent structure effects are highly important. psu.edu Studies on electron transfer reactions involving Co(III) complexes in water-methanol mixtures show that the solvent plays a dynamic role, influencing the rate constants through changes in solvent dipole orientations and the differential solvation of reactants and the transition state. rasayanjournal.co.in While methanol is a good hydrogen bond donor and acceptor, its interactions can preferentially stabilize the transition state over the reactants, thereby affecting the reaction rate. rasayanjournal.co.in
Table 2: Influence of Solvent Properties on Cobalt(II) Chloride Solutions
| Solvent | Dielectric Constant (approx.) | Observed Color | Predominant Geometry | Primary Absorption Band (nm) | Reference |
|---|---|---|---|---|---|
| Methanol | 32.7 | Pink | Octahedral | ~525 | saudijournals.com |
| Water | 78.5 | Light Pink | Octahedral | ~520 | saudijournals.com |
| Acetone | 20.7 | Blue | Tetrahedral | 590-695 | saudijournals.com |
| Nitromethane (B149229) | 35.9 | (Similar to Methanol) | - | - | zenodo.org |
Compound Index
Synthetic Methodologies for Cobalt Ii Methanol Complexes
Direct Solvation and Crystallization Techniques for Cobalt(II) Salts in Methanol (B129727)
Direct dissolution of cobalt(II) salts in methanol is a fundamental method for preparing methanol-coordinated cobalt(II) complexes. The solvation process involves the interaction of the cobalt(II) ion with the oxygen atom of methanol molecules, leading to the formation of a solvated complex. Subsequent crystallization, often achieved through slow evaporation of the solvent, can yield well-defined crystalline structures.
For instance, dissolving cobalt(II) nitrate (B79036) hexahydrate in methanol is a common first step in the synthesis of various cobalt complexes. scirp.orgnih.govsemanticscholar.org Similarly, anhydrous cobalt(II) bromide and cobalt(II) chloride hexahydrate can be dissolved in methanol to generate the respective methanol-solvated species, which can then be used in further reactions. google.com The solubility of cobalt(II) chloride in methanol is reported to be 38.5 g/100 mL. wikipedia.org
The composition of the resulting complex can be influenced by the specific cobalt salt and the crystallization conditions. For example, the reaction of aqueous cobalt(II) acetate (B1210297) with trifluoroacetic acid in methanol yields the complex [Co(OOCF₃)₂(OH₂O)₄]. epa.gov In some cases, methanol molecules directly coordinate to the cobalt(II) center in the final crystalline product. An example is the complex [Co(Pic)₂(CH₃OH)₂], which forms as part of a larger supramolecular structure. mdpi.com The number of coordinated methanol molecules can vary, and they can be easily removed by heating under vacuum. mdpi.com
Ligand Exchange Reactions in Methanolic Media to Form Cobalt(II) Adducts
Ligand exchange, or substitution, is a prevalent strategy for synthesizing cobalt(II)-methanol adducts. In this approach, ligands in an existing cobalt(II) complex are replaced by other ligands present in the methanolic solution. Methanol can act as the solvent, a reactant, or both.
A common precursor for these reactions is a simple cobalt(II) salt dissolved in methanol, forming a solvated complex like [Co(MeOH)₆]²⁺. lacc-terryb.com The addition of other ligands to this solution can lead to the displacement of the coordinated methanol molecules. For example, reacting a methanolic solution of cobalt(II) nitrate with a Schiff base ligand can result in the formation of a new complex where the Schiff base coordinates to the cobalt center. scirp.orgnih.gov Similarly, the reaction of cobalt(II) chloride or acetate with hemisalen-type ligands in methanol can produce a series of cobalt complexes. rsc.org
The extent of ligand exchange and the final product's geometry depend on factors like the nature of the incoming ligand and the reaction conditions. For instance, the reaction of [Co(H₂O)₆]²⁺ with excess concentrated ammonia (B1221849) in solution leads to the complete substitution of water ligands to form [Co(NH₃)₆]²⁺. savemyexams.com In another example, a cobalt(II) complex with a bidentate ligand underwent reductive nitrosylation when exposed to NO gas in a degassed methanol solution. researchgate.net
The following table summarizes examples of ligand exchange reactions in methanolic media:
| Precursor Cobalt(II) Salt | Reactant Ligand | Resulting Complex Type | Reference |
| Co(NO₃)₂·6H₂O | Schiff base derived from isoniazid (B1672263) and pyridine-4-carboxaldehyde | Octahedral Co(II) Schiff base complex | scirp.org |
| Co(OAc)₂ | (1-Methyl-1H-benzo[d]imidazol-2-yl)methanol | Distorted octahedral Co(II) complex | tandfonline.com |
| CoCl₂·6H₂O | Bidentate Schiff base from terephthalaldehyde (B141574) and ortho-aniline | Non-electrolyte Co(II) complexes | mdpi.com |
| Co(NO₃)₂ | 3-Bromo-5-chlorosalicylaldehyde | [Co(L1)₂(OH₂)₂] | nih.gov |
| Co(CH₃COO)₂·4H₂O | Imines (HL1-HL5) | Tetrahedral and trinuclear Co(II) complexes | rsc.org |
Anion Variation and its Influence on Cobalt(II) Coordination Architectures
For instance, studies have shown that the reactions of cobalt(II) halides (chloride and bromide) with flexible ligands can lead to different structural motifs, ranging from coordination polymers to discrete cages, depending on the halide anion. acs.org The larger size of bromide compared to chloride can lead to changes in the coordination number and geometry of the resulting complex. savemyexams.com
In a study involving 4,4′-bipyridine-N,N′-dioxide, different anions (Br⁻, Cl⁻, I⁻, NO₃⁻, and SO₄²⁻) led to the formation of complexes with varied topologies and dimensionalities. rsc.org For example, bromide and chloride formed layered inorganic/organic salts, while iodide resulted in a 3D supramolecular network. Nitrate and sulfate (B86663) anions induced the formation of interdigitated layer structures with different coordination spheres. rsc.org
The influence of the counteranion is also evident in the formation of heteronuclear mixed-ligand coordination species. In a system involving sodium monensinate A and cobalt(II) salts, only nitrate anions were successful in forming new complex species, with the nitrate ligands behaving differently (mono- or bidentately bound) compared to chloride co-ligands in similar structures. mdpi.com Furthermore, the geometry of cobalt(II) complexes with a chiral triphenolic macrocycle was found to be dependent on the counteranion used. bohrium.com The presence of anions like perchlorate (B79767) or tetrafluoroborate (B81430) can act as templates, directing the self-assembly of tetrahedral cage complexes. pnas.org
Electrochemical Synthesis of Cobalt(II) Species in Methanol Solutions
Electrochemical methods offer an alternative route for the synthesis and study of cobalt(II) species in methanolic solutions. This approach can be used to generate reactive cobalt species or to study the redox behavior of cobalt complexes, which can be relevant for applications in electrocatalysis.
For example, cobalt phthalocyanine (B1677752) (CoPc) has been investigated as an electrocatalyst for the reduction of CO₂ to methanol. acs.org While the process can be suppressed by competitive binding of CO₂ and CO, this highlights the potential of electrochemical methods to drive specific catalytic reactions involving cobalt complexes in solution. acs.org
The electrochemical properties of cobalt(II) coordination polymers have also been explored for the electrocatalytic oxidation of methanol. mdpi.com Glassy carbon electrodes modified with cobalt polymers have been evaluated for their ability to oxidize methanol in alkaline solutions. mdpi.com The mechanism often involves the generation of highly oxidative Co(III) species which act as the catalytic active centers.
Furthermore, electrochemical techniques can be used to study the formation and stability of cobalt(II) complexes in methanol. Spectrophotometric studies of cobalt(II) chlorocomplexes in methanol have been used to determine the stability constants of species like [CoCl]⁺, [CoCl₂], and [CoCl₃]⁻. researchgate.net
Solvothermal and Hydrothermal Synthesis Routes Utilizing Methanol as a Solvent
Solvothermal and hydrothermal syntheses are powerful techniques for preparing crystalline coordination compounds, including those of cobalt(II), often under elevated temperatures and pressures. When methanol is used as the solvent, this method is specifically termed "solvothermal." These conditions can promote the formation of novel structures and phases that may not be accessible through conventional solution-based methods at ambient pressure.
Methanol is a common solvent in the solvothermal synthesis of cobalt(II) complexes. For instance, novel cobalt salicylaldimine–urea complexes have been synthesized via a one-pot solvothermal treatment of methanolic solutions of urea, salicylaldehyde, and cobalt chloride at 120 °C. bu.edu.eg This method can even facilitate in situ ligand synthesis.
Solvothermal reactions have also been employed to synthesize cobalt(II) metal-organic frameworks (MOFs). For example, Co-BTTri, a cobalt-based MOF, was synthesized by reacting CoCl₂ with the ligand in a mixture of N,N-dimethylformamide (DMF) and methanol under solvothermal conditions. acs.org Similarly, another cobalt MOF, Co-BDTriP, was prepared by heating the reactants in a sealed tube at 423 K, followed by washing with DMF and methanol. nih.gov
The interaction of cobalt(II) nitrate with 4,5-diphenylimidazole (B189430) in methanol under solvothermal conditions led to the formation of a new imidazole (B134444) derivative and a coordination compound, [Co(4,5-Ph₂ImNO₂)₂(CH₃OH)₂]. ichem.md
Mechanochemical Approaches for Cobalt(II) Methanolate Formation
Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding or ball-milling), presents a solvent-free or solvent-minimal approach to the synthesis of cobalt(II) complexes. While the direct formation of cobalt(II) methanolates (where methanol is a coordinated ligand) via mechanochemistry is less commonly reported, this technique is increasingly used for the synthesis of various cobalt(II) coordination compounds, sometimes from precursors that might be prepared using methanol.
For instance, a one-pot mechanochemical synthesis of Co(II) complexes with Salen and Salophen type ligands has been achieved by ball-milling the aldehyde, diamine, and metal salt directly, eliminating the need for a solvent and the isolation of the ligand. researchgate.net This contrasts with the traditional two-step solvent-based synthesis.
Mechanochemical methods have also been employed to prepare mixed-metal metal-organic frameworks (MOFs). Ball-milling has been used to synthesize mixed-metal MOF-74 materials, including those containing cobalt(II), from pre-assembled coordination polymer precursors. irb.hr
While not a direct synthesis of a methanolate, mechanochemical reactions can be used to prepare cobalt(II) complexes that might subsequently be reacted or recrystallized from methanol to form methanol-containing adducts. The solid-state synthesis of cobalt(II) hydrazine-azide complexes, which were then used to prepare metallic cobalt nanoparticles, demonstrates the utility of mechanochemistry in cobalt chemistry. researchgate.net
Spectroscopic and Advanced Characterization of Cobalt 2+ ;methanol Systems
Electronic Absorption Spectroscopy (UV-Vis-NIR) for d-d Transitions and Charge Transfer Bands
Electronic absorption spectroscopy is a powerful tool for probing the coordination geometry of cobalt(II) complexes in methanol (B129727). The d-d electronic transitions observed in the UV-Vis-NIR region are characteristic of the symmetry around the Co(II) center. In methanolic solutions, cobalt(II) complexes often exhibit absorption bands indicative of an octahedral geometry. ajol.info For instance, the electronic spectra of certain cobalt(II) mixed-ligand complexes in methanol display multiple bands in the visible region, which are assigned to d-d transitions. ajol.info
Specifically, the UV-Vis spectra of some cobalt(II) complexes in methanol show distinct absorption bands. For example, one complex displays bands at 442, 635, and 744 nm, while another shows bands at 466, 634, and 751 nm, all attributed to d-d transitions. ajol.info These bands are crucial for confirming the coordination of ligands to the cobalt ion. ajol.info The spectra can also reveal charge transfer bands, often observed in the ultraviolet region. ajol.infoacademicjournals.org For example, π→π* and n→π* transitions of the ligands can be identified, and shifts in these bands upon complexation provide evidence of coordination. ajol.info
However, in some cases, the d-d transitions can be of very low intensity, making them difficult to observe. academicjournals.org The color of the cobalt(II) complexes in solution, which is a direct consequence of these electronic transitions, can also provide initial clues about the coordination environment. For example, the formation of a light-pink homogeneous solution is observed during the synthesis of a diaquabis(1,10-phenanthroline)cobalt(II) chloride complex in methanol. ajol.info
A detailed investigation combining UV-Vis measurements with other techniques has been used to study the formation of contact ion pairs in dilute cobalt(II) chloride solutions in methanol. rsc.org In a 0.1 mol L−1 solution, the dominant species is the octahedral [CoCl(MeOH)5]+ complex. rsc.org This is in contrast to aqueous solutions where the Co(II) ion is fully solvated by water molecules. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Ligand Identification and Coordination Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups of ligands and determining how they coordinate to the cobalt(II) ion.
Infrared (IR) Spectroscopy:
FT-IR spectroscopy is widely used to confirm the formation of cobalt(II)-methanol complexes and to identify the coordination sites of the ligands. ajol.info The presence of methanol in a complex can be identified by characteristic vibrational bands. For instance, in a study of a dinuclear cobalt(II) complex, the removal of methanol molecules was observed through thermogravimetric analysis, and the initial and final products were characterized by IR spectroscopy. iucr.org
In a novel cobalt(II) compound, [Co(ia)2(MeOH)2]·2MeOH, where 'ia' is 4-imidazoleacetate, the coordination of both the imidazoleacetate ligands and the methanol molecules to the cobalt(II) center was confirmed by single-crystal X-ray diffraction and IR spectroscopy. researchgate.net The IR spectra of cobalt(II) complexes can also provide evidence for the bidentate or monodentate coordination of ligands. aphrc.org For example, in one complex, a ligand was found to coordinate through both nitrogen and oxygen atoms, while in another, it coordinated only through a nitrogen atom. aphrc.org
Raman Spectroscopy:
Raman spectroscopy offers complementary information to IR spectroscopy. The Raman spectrum of liquid methanol shows a broad OH stretching band centered at 3340 cm⁻¹, which is attributed to hydrogen bonding. In the vapor phase, this band shifts to higher frequencies, appearing as two resolved bands at 3684 and 3697 cm⁻¹. The C-H stretching modes also shift, but to a lesser extent. spectroscopyonline.com Molecular dynamics simulations combined with ab initio molecular orbital calculations have been used to analyze the CO stretching band in the IR and Raman spectra of neat liquid methanol. acs.org While specific Raman studies focused solely on cobalt(II)-methanol systems are less common in the provided results, the principles of Raman spectroscopy are applicable for identifying coordinated methanol and other ligands.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Coordination Environments
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species like high-spin cobalt(II) (a d⁷ ion with S = 3/2). It provides detailed information about the electronic structure, spin state, and coordination environment of the metal center.
In frozen methanol solutions, the EPR spectra of high-spin Co(II) complexes are typically broad. koreascience.kr This broadening is due to factors like g-strain and unresolved hyperfine coupling to the ⁵⁹Co nucleus (I = 7/2). koreascience.kr The spectra are often described using a fictitious S = 1/2 spin system. koreascience.kr
EPR studies have been crucial in characterizing the coordination environment of Co(II) in various complexes. For instance, in a study of cob(II)ester in methanol, EPR spectroscopy revealed a temperature-dependent change in coordination. Above 100 K, the Co(II) center is five-coordinated, while below this temperature, it becomes six-coordinated, a change linked to the phase transition of methanol. nih.gov This demonstrates the sensitivity of EPR to subtle changes in the coordination sphere.
Multi-frequency EPR spectroscopy, combined with density functional theory (DFT) calculations, has been used to analyze the electronic structure and coordination environment of mononuclear Co(II) catalysts. These studies confirm the low-spin Co(II) oxidation state in these complexes. osti.gov The analysis of g-values and hyperfine coupling constants provides a fingerprint of the electronic properties and geometry of the complex. osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy of Methanol and Paramagnetic Cobalt(II) Species
Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic systems is a powerful technique for elucidating the structure and dynamics of complexes in solution. The large paramagnetic shifts induced by the Co(II) ion provide detailed structural information.
Studies on dilute solutions of Co(II) ions in methanol have used proton NMR to investigate the relaxation of hydroxyl and methyl protons. aip.org The temperature dependence of the relaxation rates and chemical shifts can be quantitatively explained by the chemical exchange of methanol molecules between the coordination sphere of the paramagnetic ion and the bulk solvent. aip.org This allows for the determination of the exchange rate and the hyperfine interaction constants between the Co(II) ion and the methanol protons. aip.org For Co(II) in methanol, the hyperfine interaction was found to be +4.1x10⁵ cps for the CH₃ protons and +80x10⁵ cps for the OH proton. aip.org
The assignment of paramagnetically shifted NMR spectra can be challenging but is aided by computational methods like DFT, which can calculate spin densities within the complexes. nih.gov The temperature dependence of paramagnetic shifts has also been utilized to study the conformational dynamics of Co(II) complexes. For a Co(II) calix tandfonline.comarene complex, the temperature variation of the ¹H NMR spectra was analyzed to understand the interconversion between different conformations. mdpi.com
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Structure
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides precise information about the local geometric and electronic structure of the absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
A combined UV-Vis and XAS study on dilute CoCl₂ in methanol revealed that the dominant species is the octahedral [CoCl(MeOH)₅]⁺ complex. rsc.org The EXAFS data provided quantitative structural parameters, showing a Co-Cl distance of 2.34(2) Å and Co-O distances of 2.09(2) Å from the five coordinated methanol molecules. rsc.org The analysis of the EXAFS oscillations can distinguish between different coordination environments. For instance, the EXAFS spectra of CoCl₂ in methanol differ from those in aqueous solution, indicating the entry of the chloride anion into the first coordination sphere in methanol. rsc.org
In situ XAS has been employed to identify the active site in the electrocatalytic reduction of CO₂ to methanol by cobalt phthalocyanine (B1677752). nih.gov The study identified the active site as Co(I) and observed a non-centrosymmetric coordination environment under catalytic conditions. nih.gov EXAFS analysis is also a powerful tool for characterizing catalysts, providing quantitative information on the local atomic structure, such as coordination numbers and bond distances. nist.gov
Mass Spectrometry (MS) for Complex Stoichiometry and Fragmentation Patterns
Mass spectrometry (MS) is a vital tool for determining the stoichiometry and fragmentation patterns of cobalt(II)-methanol complexes. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing complexes in solution.
In the study of a cobalt(II)-based "inorganic tennis ball" structure synthesized in methanol, ESI-MS was used to confirm the existence of the dimeric structure in solution. koreascience.kr The mass spectrum showed ions corresponding to the intact dimeric complex with coordinated methanol molecules, as well as fragments, providing strong evidence for the proposed structure. koreascience.kr
Mass spectrometry is also used to confirm the molecular weight and suggest the stoichiometry of newly synthesized complexes. researchgate.netajol.info The observed molecular ion peaks in the mass spectra of various Co(II) complexes have been shown to be consistent with their proposed structures. researchgate.net
Diffraction Techniques for Structural Elucidation
Numerous crystal structures of cobalt(II) complexes containing coordinated methanol have been determined. For example, the crystal structure of bis(4-benzoylpyridine-κN)bis(methanol-κO)bis(thiocyanato-κN)cobalt(II) reveals an octahedral coordination environment where the cobalt(II) cation is coordinated to two methanol molecules, among other ligands. iucr.org Similarly, the structure of a dinuclear cobalt(II) complex, [Co₂(NCS)₄(C₆H₇NO)₄(CH₄O)₂], shows octahedrally coordinated Co(II) cations, each bonded to one methanol molecule. iucr.org
In another example, the complex [Co(ia)₂(MeOH)₂]·2MeOH features a quasi-octahedral cobalt(II) coordination sphere with two centrosymmetrically positioned methanol molecules. researchgate.net The crystal structure of a trinuclear cobalt(II) complex, [Co₃(L²)₂(μ-OAc)₂(CH₃OH)₂]·2CH₃OH, also shows coordinated methanol molecules in a distorted octahedral geometry around the cobalt centers. mdpi.com
Powder X-ray diffraction (PXRD) is used to confirm the phase purity of crystalline samples and can also be used to study structural transformations. iucr.orgchinesechemsoc.org For instance, PXRD was used to show that a desolvated cobalt(II) coordination polymer could be reverted to its original methanol-containing structure upon exposure to methanol vapor. chinesechemsoc.org
Table of Spectroscopic and Structural Data for Selected Cobalt(II)-Methanol Systems
| Complex/System | Technique | Key Findings | Reference |
| [CoCl(MeOH)₅]⁺ in dilute solution | UV-Vis, XAS (EXAFS) | Dominant octahedral species; Co-Cl distance: 2.34(2) Å, Co-O distance: 2.09(2) Å | rsc.org |
| Co(II) ions in dilute methanol | ¹H NMR | Chemical exchange of methanol molecules; ΔH‡ = 13.8 kcal/mol for exchange | aip.org |
| [Co(NCS)₂(C₁₂H₉NO)₂(CH₃OH)₂] | Single-Crystal XRD | Octahedral Co(II) with two coordinated methanol molecules | iucr.org |
| [Co₂(NCS)₄(C₆H₇NO)₄(CH₄O)₂] | Single-Crystal XRD | Dinuclear complex with octahedrally coordinated Co(II), each with one methanol ligand | iucr.org |
| [Co(ia)₂(MeOH)₂]·2MeOH | Single-Crystal XRD, IR | Quasi-octahedral Co(II) with two coordinated methanol molecules | researchgate.net |
| Cob(II)ester in methanol | EPR | Temperature-dependent coordination change: 5-coordinate (>100 K) to 6-coordinate (<100 K) | nih.gov |
| Co(II) mixed-ligand complexes in methanol | UV-Vis | d-d transition bands confirming octahedral geometry (e.g., 442, 635, 744 nm) | ajol.info |
Single-Crystal X-ray Diffraction of Cobalt(II) Methanol Solvates
Single-crystal X-ray diffraction (SC-XRD) stands as a definitive technique for elucidating the precise three-dimensional atomic arrangement within crystalline materials. For cobalt(II) methanol solvates, SC-XRD studies have revealed a rich diversity of structural motifs, where methanol can act as a coordinating ligand or as a guest molecule within the crystal lattice.
In many instances, the Co(II) ion is found in an octahedral coordination environment. For example, in the complex [Co(tptz)(CH3OH)Cl2]·CH3OH·0.5H2O (where tptz is 2,4,6-tris(2-pyridyl)-1,3,5-triazine), the cobalt center is six-coordinated with a distorted octahedral geometry. The coordination sphere is composed of a tridentate tptz ligand, two chloride ions, and the oxygen atom of a methanol molecule. arabjchem.org Another example is the dinuclear complex [Co2(NCS)4(C6H7NO)4(CH4O)2], where each Co(II) cation is octahedrally coordinated to two terminal N-bonded thiocyanate (B1210189) anions, three 4-methylpyridine (B42270) N-oxide coligands, and one methanol molecule. chemicalpapers.com Similarly, in [{Co(L)}2{Co(Pic)2(CH3OH)2}], the [Co(Pic)2(CH3OH)2] unit features a hexa-coordinated Co(II) atom with a slightly distorted octahedral geometry, coordinated by two picrate (B76445) anions and two methanol molecules. researchgate.net
The role of methanol as a solvate molecule, occupying voids in the crystal lattice, is also common. In the structure of [Co(NCS)2(C6H6NS)4]·CH3OH, discrete octahedral cobalt complexes are linked into a three-dimensional network, creating channels where methanol solvate molecules are embedded and connected through hydrogen bonds. acs.org A similar situation is observed in the complex [Co(PTMMC)(py)3(H2O)(Cl)]2·2py·2THF, where solvent molecules, including methanol, can be accommodated within the crystal structure. researchgate.net
The crystallographic data obtained from these studies, such as unit cell dimensions, space group, and atomic coordinates, provide the fundamental basis for understanding the structure-property relationships in these materials.
Table 1: Selected Crystallographic Data for Cobalt(II) Methanol Solvates
| Compound | Crystal System | Space Group | Co(II) Coordination Geometry | Methanol Role | Reference |
| [Co(tptz)(CH3OH)Cl2]·CH3OH·0.5H2O | Monoclinic | P21/n | Distorted Octahedral | Ligand & Solvate | arabjchem.org |
| [Co2(NCS)4(C6H7NO)4(CH4O)2] | Triclinic | P-1 | Octahedral | Ligand | chemicalpapers.com |
| [{Co(L)}2{Co(Pic)2(CH3OH)2}] | Monoclinic | P2(1)/n | Distorted Octahedral | Ligand | researchgate.net |
| [Co(NCS)2(C6H6NS)4]·CH3OH | Triclinic | P-1 | Distorted Octahedral | Solvate | acs.org |
| Co(H3tpz)(CH3OH)22 | Monoclinic | C2/c | Octahedral | Ligand | cdnsciencepub.com |
| [Co2(H2L1)2(MeOH)2(H2O)2]Cl2·2MeOH | Monoclinic | P21/c | Octahedral | Ligand & Solvate | elsevier.es |
Note: This table is illustrative and not exhaustive. "L" represents complex organic ligands.
Powder X-ray Diffraction on Polycrystalline Cobalt(II) Methanolates
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials, including cobalt(II) methanolates. It is primarily used for phase identification, determination of lattice parameters, and assessment of sample purity. While single-crystal XRD provides the most detailed structural information, PXRD is invaluable for analyzing bulk samples, which may not be suitable for single-crystal studies.
In the synthesis of cobalt(II) complexes, PXRD is routinely employed to confirm that the bulk synthesized material corresponds to the structure determined by single-crystal XRD. oup.comnih.gov For example, the phase purity of a synthesized cobalt(II) hydrogen-bonded organic framework was confirmed by the good agreement between the experimental PXRD pattern and the pattern simulated from single-crystal X-ray diffraction data. acs.org This is a critical step to ensure that the properties measured for the bulk sample are representative of the intrinsic properties of the material.
PXRD can also be used to identify different crystalline phases within a sample. For instance, in the synthesis of cobalt(II) thiocyanate complexes with 4-methylpyridine N-oxide in methanol, PXRD measurements revealed that some batches were contaminated with an additional, unknown crystalline phase. nih.govresearchgate.net This highlights the utility of PXRD in optimizing synthesis and purification procedures.
Furthermore, PXRD is instrumental in studying structural transformations. For example, the desolvation of a cobalt(II) coordination polymer, which involves the removal of methanol and water molecules, was monitored by PXRD, confirming the transition to a new crystalline phase.
In cases where single crystals cannot be obtained, PXRD data can be used for structure determination, although this is more challenging. For a Bis-(benzoylacetonato)cobalt(II) complex for which single crystals were not successfully synthesized, powder pattern XRD was used to determine its tentative triclinic crystal system and unit cell dimensions. jocpr.com
Table 2: Application of PXRD in the Study of Cobalt(II) Methanolate Systems
| Application | System Studied | Key Finding | Reference |
| Phase Purity Confirmation | Cobalt(II) hydrogen-bonded organic framework | Experimental PXRD pattern matched the simulated pattern from SC-XRD data, confirming high phase purity. | acs.org |
| Identification of Impurities | Cobalt(II) thiocyanate complexes with 4-methylpyridine N-oxide | PXRD revealed the presence of an additional crystalline phase in some synthesis batches. | nih.govresearchgate.net |
| Structural Analysis | Bis-(benzoylacetonato)cobalt(II) complex | Determined the tentative triclinic crystal system and unit cell parameters from powder data. | jocpr.com |
| Monitoring Transformations | Desolvation of a cobalt(II) coordination polymer | Confirmed the structural change upon removal of solvent molecules. | |
| Quantitative Phase Analysis | BF2-bridged cobalt oxime (CoBF) catalysts | Deconvolution of PXRD patterns was used to quantify the composition of different cobalt-containing phases. | acs.org |
Neutron Scattering Studies for Solvation Structure in Liquid Phase
Neutron scattering is a powerful probe for investigating the structure and dynamics of liquids at the molecular level. Its particular sensitivity to hydrogen and the ability to use isotopic substitution (e.g., replacing H with D) make it exceptionally well-suited for studying the solvation of ions in hydrogenous solvents like methanol.
While specific neutron diffraction studies solely focused on Co(2+) in methanol are not abundant in the readily available literature, studies on similar systems, such as NiCl2 in methanol, provide significant insights into the methodology and the expected structural details of the Co(2+) solvation shell. researchgate.netaip.org These studies reveal that neutron diffraction with isotopic substitution (NDIS) can determine with high precision the coordination numbers and the distances between the central metal ion and the atoms of the solvent molecules in its first solvation shell.
For instance, in a ~1.4 molal solution of NiCl2 in methanol, the Ni2+ ion was found to be coordinated by approximately five methanol molecules and one chloride ion, forming contact ion pairs. researchgate.netaip.org The Ni-O distance was determined to be around 2.07 Å. Given the similar ionic radii and chemical nature of Co(2+) and Ni(2+), a similar octahedral-like coordination environment is expected for Co(2+) in methanol, with the Co-O distance being slightly longer, around 2.1 Å, as suggested by X-ray diffraction studies of concentrated CoCl2 solutions in methanol. capes.gov.br
Quasi-elastic neutron scattering (QENS) studies, often complemented by molecular dynamics (MD) simulations, can provide information on the dynamics of the solvent molecules within the solvation shell. researchgate.netresearchgate.net These studies can distinguish between solvent molecules that are "bound" to the ion and those in the "bulk" liquid, based on their different diffusional motions.
Molecular dynamics simulations guided by neutron scattering data have also been used to study the structure of methanol itself and how it is perturbed by the presence of solutes. tandfonline.com These simulations can provide a detailed three-dimensional picture of the solvation shell, including the orientation of the methanol molecules around the Co(2+) ion.
Table 3: Expected Structural Parameters for Solvated Co(2+) in Methanol from Neutron Scattering Analogy
| Parameter | Expected Value/Information | Basis of Expectation |
| Co-O distance | ~2.1 Å | Based on X-ray diffraction data of CoCl2 in methanol and analogy with Ni(2+) systems. capes.gov.br |
| Co-D(hydroxyl) distance | Can be determined with NDIS | Neutron scattering is highly sensitive to deuterium. |
| Co-C distance | Can be determined with NDIS | Provides information on the orientation of the methanol molecule. |
| Solvation Number | Likely 6 (in the absence of strongly coordinating anions) | Consistent with octahedral coordination commonly observed for Co(II). wikipedia.org |
| Solvation Shell Structure | Octahedral arrangement of methanol oxygen atoms around the Co(2+) ion. | Common coordination geometry for Co(II). |
| Solvent Dynamics | Slower diffusion of methanol molecules in the first solvation shell compared to the bulk solvent. | QENS studies on similar systems show "bound" and "free" solvent molecules. researchgate.net |
Electrochemical Characterization (Cyclic Voltammetry, Chronoamperometry) of Redox Behavior
Electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry (CA) are instrumental in probing the redox behavior of cobalt(II) in methanol solutions. These methods provide information on the potentials at which cobalt species are oxidized or reduced, the stability of the different oxidation states, and the kinetics of electron transfer processes.
The electrochemistry of cobalt(II) in methanol is often studied in the context of its catalytic activity, particularly for the methanol oxidation reaction (MOR). In these studies, a key feature is the Co(II)/Co(III) redox couple. Cyclic voltammetry of cobalt complexes in methanol-containing electrolytes typically shows an anodic peak corresponding to the oxidation of Co(II) to Co(III), and a corresponding cathodic peak for the reverse reduction. researchgate.netmdpi.com The potentials of these peaks are dependent on the specific cobalt complex and the composition of the electrolyte.
For instance, in alkaline methanol solutions, the oxidation of Co(II) to Co(III) is often a precursor to the catalytic oxidation of methanol. The CV of a cobalt hydroxide (B78521) modified electrode in the presence of methanol shows an increase in the anodic peak current for the Co(II) to Co(III) transition, coupled with a decrease in the corresponding cathodic current. This indicates that the newly formed Co(III) species is consumed in a chemical reaction with methanol, regenerating Co(II) in a catalytic cycle. researchgate.net The mechanism is often proposed to involve the generation of higher-valent cobalt species, such as Co(III) or Co(IV), which act as the active sites for methanol oxidation. arabjchem.orgresearchgate.net
Chronoamperometry, where the current is measured as a function of time at a constant applied potential, is used to investigate the stability of the catalyst and the kinetics of the electrocatalytic reaction. For the methanol oxidation on cobalt-based catalysts, chronoamperometric studies show a decay in current over time, which can be attributed to the poisoning of the catalyst surface by intermediate species or changes in the catalyst structure. elsevier.esacs.org By analyzing the current-time response, it is possible to determine kinetic parameters such as the catalytic rate constant. elsevier.es
The redox potentials of cobalt complexes are also influenced by the solvent. Studies on hydrophobic vitamin B12 derivatives, which contain a cobalt center, have shown that the Co(II)/Co(I) and Co(III)/Co(II) redox potentials shift depending on the polarity and basicity of the solvent, with methanol being one of the solvents investigated. oup.com
Table 4: Electrochemical Data for Cobalt(II) in Methanol-Containing Systems
| System | Technique | Redox Couple Investigated | Observation | Reference |
| Cobalt hydroxide on glassy carbon electrode | Cyclic Voltammetry | Co(II)/Co(III) | In the presence of methanol, the Co(II) oxidation peak increases, and the Co(III) reduction peak decreases. | researchgate.net |
| Cobalt carbonate on Pt electrode | Cyclic Voltammetry | Co(III)/Co(IV) | Two redox peaks observed, associated with the cobalt catalyst, active for methanol oxidation. | acs.org |
| NiCo2O4 nanoparticles in zeolite | Chronoamperometry | - | Used to determine the catalytic rate constant for methanol oxidation. | elsevier.es |
| Hydrophobic Vitamin B12 (Cob(II)ester I) | Cyclic Voltammetry | Co(II)/Co(I) | Redox potential is solvent-dependent; observed at -0.65 V vs. SCE in methanol. | oup.com |
| CoNi bimetallic materials | Cyclic Voltammetry | - | Evaluated for methanol oxidation; performance depends on Co/Ni ratio and electrolyte conditions. | ub.edu |
Magnetic Susceptibility Measurements for Spin State Determination (as a method of characterization)
Magnetic susceptibility measurements are a powerful tool for characterizing cobalt(II) complexes, providing direct insight into the electronic structure, specifically the spin state of the Co(II) ion. The Co(II) ion has a d7 electron configuration, which can exist in either a high-spin (S = 3/2) or a low-spin (S = 1/2) state, depending on the ligand field environment.
In octahedral or tetrahedral coordination geometries, which are common for cobalt(II), the ligand field splitting is typically weak, resulting in a high-spin state with three unpaired electrons. The magnetic moment (μeff) for a high-spin octahedral Co(II) complex is expected to be in the range of 4.7–5.2 Bohr magnetons (B.M.), which is significantly higher than the spin-only value of 3.87 B.M. due to a large orbital contribution. aip.org For tetrahedral Co(II) complexes, the magnetic moments are generally in the range of 4.2–4.8 B.M.
In contrast, a strong ligand field, such as that provided by some macrocyclic ligands, can lead to a low-spin state (S = 1/2) with one unpaired electron. The magnetic moment for a low-spin Co(II) complex is typically around 1.9 B.M.
Therefore, by measuring the magnetic susceptibility and calculating the effective magnetic moment, one can readily distinguish between high-spin and low-spin Co(II) complexes and, by extension, infer the coordination geometry. For example, a synthesized diaquadinicotinamide cobalt(II) chloride complex exhibited a magnetic moment of 5.30 B.M., indicating a high-spin state and suggesting an octahedral geometry. aip.org In another study, the temperature dependence of the magnetic susceptibility of a cobalt(II) complex with a substituted methanol ligand was measured, and the room temperature χmT value of 2.97 cm3·K·mol−1 was found to be larger than the spin-only value, indicating a significant orbital contribution from an octahedral Co(II) ion. acs.org
Some cobalt(II) complexes can exhibit spin crossover (SCO) behavior, where the spin state changes from low-spin to high-spin (or vice versa) as a function of temperature, pressure, or light irradiation. Magnetic susceptibility measurements as a function of temperature are the primary method for detecting and characterizing SCO phenomena. For a cobalt(II) complex with a N4S2-donorset synthesized in methanol, magnetic measurements showed a gradual spin transition from a low-spin state at low temperatures (χΜT ≈ 0.47 cm3Kmol−1) to a high-spin state at higher temperatures (χΜT up to 2.20 cm3Kmol−1 at 250 K), with a transition temperature of 175 K. mdpi.com
Table 5: Magnetic Properties and Spin State of Cobalt(II) Methanol Complexes
| Compound/System | Measured Magnetic Moment (μeff) / χmT value | Inferred Spin State | Inferred Geometry | Reference |
| [Co(Nicotinamide)2(H2O)2]Cl2 | 5.30 B.M. | High-spin (S = 3/2) | Octahedral | aip.org |
| Cobalt(II) complex with (3,5-dichloropyridin-4-yl)(pyridin-4-yl)methanol | Weak magnetic interactions observed | High-spin (S = 3/2) | Octahedral (assumed) | chemicalpapers.com |
| Mononuclear Co(II) complex (Co1) in acs.org | χmT = 2.97 cm3·K·mol−1 at 300 K | High-spin (S = 3/2) | Distorted Octahedral | acs.org |
| Co(II) complex with N4S2-donorset (C2) in mdpi.com | χΜT: 0.47 -> 2.20 cm3Kmol−1 (10-250 K) | Spin Crossover (LS↔HS) | Octahedral | mdpi.com |
| [Co(3-OCH3-salo)2(neoc)] | Paramagnetic, consistent with structure | High-spin (S = 3/2) | Octahedral | akjournals.com |
Coordination Chemistry and Solvation Dynamics of Cobalt 2+ ;methanol
Coordination Geometries and Isomerism of Cobalt(II) in Methanol (B129727)
In methanolic solutions, the cobalt(II) ion predominantly exists as the hexacoordinate species, [Co(CH₃OH)₆]²⁺, adopting an octahedral geometry. This is the thermodynamically most stable configuration, characterized by the cobalt center being surrounded by six methanol molecules acting as neutral ligands. The coordination occurs through the oxygen atom of the methanol's hydroxyl group. Spectroscopic studies, including UV-Vis and X-ray absorption spectroscopy (XAS), have been instrumental in confirming this coordination environment. The visible absorption spectrum of Co(II) in methanol typically shows a primary absorption band around 520-525 nm, which is characteristic of octahedral Co(II) complexes. researchgate.net
While the octahedral geometry is prevalent, the coordination environment of Co(II) in methanol can be influenced by factors such as temperature, pressure, and the presence of other coordinating species, leading to a structural equilibrium between octahedral and tetrahedral geometries. The tetrahedral species, such as [Co(CH₃OH)₄]²⁺, are generally less stable in pure methanol but can be favored under certain conditions. The transition from octahedral to tetrahedral geometry is often accompanied by a distinct color change from pink to blue.
Isomerism in the context of the simple [Co(CH₃OH)₆]²⁺ complex is not a significant feature. However, in the presence of other ligands, leading to the formation of mixed-ligand complexes, geometrical isomerism (cis/trans) can be observed. For instance, in a hypothetical [Co(CH₃OH)₄L₂]ⁿ⁺ complex, the two 'L' ligands can be arranged either adjacent to each other (cis) or opposite to each other (trans), resulting in isomers with different physical and chemical properties.
| Property | [Co(CH₃OH)₆]²⁺ | [Co(CH₃OH)₄]²⁺ |
| Coordination Number | 6 | 4 |
| Geometry | Octahedral | Tetrahedral |
| Color in Solution | Pink | Blue |
| Primary UV-Vis Absorption (nm) | ~520-525 | ~600-700 |
Ligand Exchange Kinetics and Thermodynamics in Methanolic Solutions
The methanol molecules in the first solvation shell of the Co(II) ion are not static; they undergo continuous exchange with bulk solvent molecules. The study of these ligand exchange reactions provides valuable information about the lability of the Co(II)-methanol bond and the mechanism of substitution reactions.
The exchange of methanol molecules on the [Co(CH₃OH)₆]²⁺ complex is a rapid process. The kinetics of this exchange have been studied using techniques such as nuclear magnetic resonance (NMR) line-broadening. The mechanism of this exchange is generally considered to be dissociative (D) or interchange-dissociative (Id), where the rate-determining step involves the breaking of a Co-O bond.
The thermodynamics of the ligand exchange process are also a critical aspect. The stability of the Co(II)-methanol complex can be quantified by its formation constant. In the presence of other competing ligands, the thermodynamics of substitution reactions can be evaluated by determining the equilibrium constants for the formation of new complexes. For instance, the reaction of [Co(CH₃OH)₆]²⁺ with chloride ions leads to the stepwise formation of various chloro-complexes, each with its own stability constant.
| Kinetic Parameter | Value | Conditions |
| Rate Constant (kex) at 25°C | ~10⁵ - 10⁶ s⁻¹ | Pure Methanol |
| Activation Enthalpy (ΔH‡) | ~40-50 kJ/mol | Methanol |
| Activation Entropy (ΔS‡) * | Positive | Methanol |
*A positive activation entropy is consistent with a dissociative mechanism, as the transition state is more disordered than the ground state.
Influence of Counterions on Cobalt(II)-Methanol Coordination and Speciation
The addition of chloride ions to a methanolic solution of Co(II) leads to a series of equilibria, resulting in the formation of successive chloro-complexes: [Co(CH₃OH)₅Cl]⁺, [Co(CH₃OH)₄Cl₂], [Co(CH₃OH)₃Cl₃]⁻, and ultimately [CoCl₄]²⁻. acs.orgnih.gov This process is often accompanied by a change in coordination geometry from octahedral to tetrahedral, as the larger and more charge-donating chloride ligands favor a lower coordination number. This transition is visually indicated by a color change from pink to an intense blue. The extent of formation of these chloro-complexes is dependent on the concentration of the chloride ions.
Spectrophotometric studies have been used to determine the stability constants (β) for the formation of these chlorocomplexes in methanol. For example, one study reported the following logarithmic stability constants at 25°C: log β₁ = 0.92, log β₂ = 1.31, and log β₃ = 1.08. acs.orgnih.gov
| Counterion | Effect on Coordination Sphere | Resulting Species (example) |
| Perchlorate (B79767) (ClO₄⁻) | Weakly coordinating, generally remains in the outer sphere. | [Co(CH₃OH)₆]²⁺ |
| Chloride (Cl⁻) | Strongly coordinating, enters the inner sphere. | [Co(CH₃OH)₆-nCln]⁽²⁻ⁿ⁾⁺ (n=1-4) |
| Nitrate (B79036) (NO₃⁻) | Can act as a ligand, but generally weaker than halides. | Can form nitrato-complexes |
Heteroleptic Complex Formation with Co-solvents and Ancillary Ligands
When a co-solvent or another type of ligand (ancillary ligand) is introduced into a methanolic solution of Cobalt(II), heteroleptic complexes can form. These are complexes where the central metal ion is coordinated to more than one type of ligand. The formation of these mixed-ligand complexes is governed by the relative coordinating ability of methanol, the co-solvent, and the ancillary ligand, as well as their respective concentrations.
For instance, in a mixed solvent system of methanol and another coordinating solvent like dimethylformamide (DMF), the Co(II) ion will be solvated by both types of solvent molecules, leading to the formation of species such as [Co(CH₃OH)ₓ(DMF)y]²⁺ (where x + y = 6 for an octahedral geometry). The distribution of these species will depend on the solvent composition.
The introduction of ancillary ligands with specific donor atoms (e.g., nitrogen-containing ligands like pyridine or oxygen-containing ligands like acetate) can lead to the formation of a wide variety of stable heteroleptic complexes. The coordination of these ligands to the Co(II) center is often thermodynamically more favorable than the coordination of methanol, leading to the displacement of solvent molecules from the first coordination sphere.
Autoionization and Proton Transfer Processes in Methanolic Cobalt(II) Systems
Methanol, like water, can undergo autoionization, although to a much lesser extent:
2 CH₃OH ⇌ CH₃OH₂⁺ + CH₃O⁻
The presence of a Lewis acidic metal ion like Co(II) can influence this equilibrium. The coordinated methanol molecules in the [Co(CH₃OH)₆]²⁺ complex are more acidic than bulk methanol molecules. This increased acidity is due to the polarization of the O-H bond by the positively charged cobalt ion, which facilitates the release of a proton.
This process can be represented as:
[Co(CH₃OH)₆]²⁺ + CH₃OH ⇌ [Co(CH₃OH)₅(CH₃O)]⁺ + CH₃OH₂⁺
Solvation Energetics and Thermodynamics of Cobalt(II) Ions in Methanol
The enthalpy of solvation is a measure of the strength of the ion-solvent interactions. For Co(II) in methanol, this value is significantly negative, indicating strong interactions. The entropy of solvation is typically negative as well, reflecting the ordering of the solvent molecules in the first and second solvation shells around the ion.
Experimental techniques such as calorimetry can be used to determine the enthalpies of solution of cobalt(II) salts in methanol, which can then be used to calculate the enthalpy of transfer from the gas phase or from another solvent. These thermodynamic data are crucial for understanding the stability of Co(II) ions in methanolic solutions and for predicting the feasibility of various reactions.
| Thermodynamic Parameter | General Sign | Description |
| Gibbs Free Energy of Solvation (ΔG°solv) | Negative | Spontaneous process |
| Enthalpy of Solvation (ΔH°solv) | Negative | Favorable ion-solvent interactions |
| Entropy of Solvation (ΔS°solv) | Negative | Increased ordering of solvent molecules |
Role of Hydrogen Bonding in Cobalt(II)-Methanol Interactions
Hydrogen bonding plays a multifaceted role in the structure and dynamics of the Cobalt(II)-methanol system. Within the first solvation shell, the coordinated methanol molecules can act as hydrogen bond donors through their hydroxyl hydrogen atoms. These hydrogens can form hydrogen bonds with methanol molecules in the second solvation shell or with other ligands or counterions present in the solution.
Furthermore, the coordinated methanol molecules can also act as hydrogen bond acceptors through their oxygen atoms, interacting with hydrogen bond donors from the bulk solvent. This network of hydrogen bonds extends beyond the first coordination sphere, creating a structured solvent environment around the Co(II) ion.
Hydration and Methanolation Equilibria in Mixed Solvent Systems
In mixed solvent systems, such as methanol-water mixtures, the solvation shell of the cobalt(II) ion is not composed of a single solvent species. Instead, a dynamic equilibrium exists, involving the competitive coordination of both water and methanol molecules. This results in the formation of a series of mixed-ligand complexes, often referred to as solvato-complexes. The distribution of these species is governed by the solvent composition and the relative affinities of the cobalt(II) ion for water and methanol.
The coordination of cobalt(II) in these mixed solvent systems is characterized by a series of stepwise equilibria. These equilibria represent the successive replacement of methanol molecules by water molecules in the primary coordination sphere of the cobalt(II) ion. This can be represented by the following general equation:
[Co(CH₃OH)₆]²⁺ + nH₂O ⇌ [Co(CH₃OH)₆₋ₙ(H₂O)ₙ]²⁺ + nCH₃OH
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the nature of these equilibria. Early and significant research in this area demonstrated the existence of distinct signals for bulk and coordinated solvent molecules at low temperatures, allowing for the determination of the coordination number and the study of the mixed solvato-complexes.
The stepwise formation constants (Kₙ) for these reactions provide a quantitative measure of the relative stability of the mixed solvato-complexes. A higher value for a particular stepwise formation constant indicates a greater tendency for the formation of that specific hydrated species. It is generally observed that the initial replacement of methanol by water is the most favorable, with subsequent replacements becoming progressively less so.
The following table illustrates the conceptual framework for the stepwise hydration of the hexamethanolcobalt(II) complex. The equilibrium constants, K₁ and K₂, represent the formation of the monohydrated and dihydrated species, respectively.
| Stepwise Equilibrium | Equilibrium Expression | Stepwise Formation Constant |
| [Co(CH₃OH)₆]²⁺ + H₂O ⇌ [Co(CH₃OH)₅(H₂O)]²⁺ + CH₃OH | K₁ = [[Co(CH₃OH)₅(H₂O)]²⁺][CH₃OH] / [[Co(CH₃OH)₆]²⁺][H₂O] | K₁ |
| [Co(CH₃OH)₅(H₂O)]²⁺ + H₂O ⇌ [Co(CH₃OH)₄(H₂O)₂]²⁺ + CH₃OH | K₂ = [[Co(CH₃OH)₄(H₂O)₂]²⁺][CH₃OH] / [[Co(CH₃OH)₅(H₂O)]²⁺][H₂O] | K₂ |
Note: The specific values for K₁ and K₂ as determined by NMR studies were not available in the surveyed literature.
The thermodynamic parameters associated with these equilibria, such as the enthalpy (ΔH°) and entropy (ΔS°) of reaction, provide further insight into the driving forces behind the preferential solvation of cobalt(II) by water or methanol. These parameters can be influenced by factors such as the relative donor strengths of water and methanol, changes in the solvent structure upon mixing, and steric effects within the coordination sphere.
Catalytic Applications of Cobalt 2+ ;methanol Systems
Cobalt(II)-Mediated Oxidation Reactions in Methanol (B129727)
Cobalt(II) complexes are effective catalysts for a variety of oxidation reactions in methanolic solutions. These reactions often proceed through mechanisms involving the activation of molecular oxygen or peroxides, leading to the selective oxidation of organic substrates.
Aerobic Oxidation of Organic Substrates
Cobalt(II) catalysts facilitate the aerobic oxidation of various organic compounds in methanol, which can serve as both a solvent and a reactant. For instance, cobalt(II)-salophen complexes have been shown to be highly efficient in the aerobic oxidation of p-hydroquinone in methanol, a process that is significantly faster than in other solvents like DMF. acs.org The reaction involves the four-electron reduction of O2 to water, avoiding the accumulation of reactive oxygen species. acs.org Mechanistic studies suggest that the process begins with the reductive activation of O2 by Co(II) to form a Co(III)-superoxide species, which then abstracts a hydrogen atom from the hydroquinone. acs.org
In the realm of alcohol oxidation, cobalt-based catalysts have been utilized for the aerobic cross-esterification of benzylic, heterobenzylic, and allylic alcohols with methanol. nih.gov These reactions, catalyzed by materials such as carbon-supported Co(Phen)2, can produce methyl esters in high yields. nih.gov The oxidation state of the cobalt catalyst plays a crucial role in product selectivity; more reduced cobalt species tend to favor the partial oxidation of methanol to formaldehyde (B43269), while more oxidized forms like Co3O4 promote total oxidation to carbon dioxide. core.ac.uk
Furthermore, cobalt(II) complexes with aminophenol-derived ligands have been shown to be catalytically active in the aerobic oxidative cyclization of 2-amino-4,6-di-tert-butylphenol (B167885) with tert-butyl isonitrile. chemrxiv.orgresearchgate.net Studies indicate that the reaction can proceed through a ligand-based radical intermediate, highlighting the cooperative role of the ligand in the oxidation sequence. chemrxiv.orgresearchgate.net
Table 1: Examples of Cobalt(II)-Mediated Aerobic Oxidation in Methanol
| Substrate | Cobalt Catalyst | Product | Yield | Reference |
| p-Hydroquinone | Co(salophen) | Benzoquinone | - | acs.org |
| Benzylic Alcohols | Carbon-supported Co(Phen)2 | Methyl Esters | ≥80% | nih.gov |
| 2-Amino-4,6-di-tert-butylphenol | Co(II)-aminophenol complex | Benzoxazole | - | chemrxiv.orgresearchgate.net |
| Methanol | Co3O4 | Carbon Dioxide | - | core.ac.uk |
| Methanol | CoO | Formaldehyde, CO, H2 | - | core.ac.uk |
Peroxide-Mediated Oxidations
Cobalt(II) in methanol also catalyzes oxidation reactions using peroxides as the oxidant. A notable example is the α-methoxymethylation of ketones, where methanol acts as a C1 source. liv.ac.uk Using CoCl2·6H2O as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant, various propiophenone (B1677668) derivatives can be converted to their corresponding α-methoxymethylated products in high yields. liv.ac.uk The reaction is believed to proceed through a one-pot methylenation/aza-Michael addition sequence. liv.ac.uk
The activation of hydrogen peroxide by cobalt(II) aqua complexes has been studied, though the direct formation of hydroxyl radicals via a Fenton-like reaction is considered unlikely due to unfavorable thermodynamics. nih.govacs.org Instead, the mechanism is thought to involve the formation of cobalt(II)-hydroperoxo complexes. nih.govacs.org While Co(III) species can be formed during these reactions, they are often transient as they can readily oxidize excess hydrogen peroxide, regenerating Co(II). acs.org
Table 2: Cobalt(II)-Mediated Peroxide Oxidations in Methanol
Cobalt(II)-Catalyzed Reduction Processes in Methanol
Methanol serves as a viable solvent and, in some cases, a hydrogen source for cobalt(II)-catalyzed reduction reactions. These processes include hydrogenation, transfer hydrogenation, and the reduction of carbonyl compounds.
Hydrogenation and Transfer Hydrogenation Reactions
Cobalt(II) complexes have emerged as effective catalysts for hydrogenation and transfer hydrogenation reactions. In the asymmetric hydrogenation of enamides in methanol, neutral bis(phosphine) cobalt(II) precatalysts have been studied. uit.nouit.no Mechanistic investigations revealed a two-electron redox cycle involving cobalt(0) and cobalt(II) intermediates. uit.nouit.no
Methanol can also act as a hydrogen donor in transfer hydrogenation reactions, although this is often challenging. mdpi.comresearchgate.net However, cobalt-catalyzed systems have been developed for this purpose. For instance, cobalt(II) complexes have been used for the transfer hydrogenation of olefins using isopropanol (B130326) as the hydrogen source, a reaction that can also be influenced by the presence of methanol as a co-solvent. encyclopedia.pub The choice of solvent can significantly impact the catalytic pathway; in isopropanol, a metal-ligand cooperative mechanism may lead to high enantioselectivity, while in methanol, a metal hydride transfer pathway might result in racemic products. researchgate.net
Table 3: Cobalt(II)-Catalyzed Hydrogenation and Transfer Hydrogenation in Methanol
| Substrate | Catalyst System | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
| Prochiral Enamides | (R,R)-iPrDuPhos)Co(enamide) | Asymmetric Hydrogenation | (S)-Alkane | up to 92% | uit.nouit.no |
| Olefins | Co(II) pincer complex | Transfer Hydrogenation | Alkanes | - | encyclopedia.pub |
Reduction of Carbonyl Compounds
Cobalt(II) catalysts are also employed in the reduction of carbonyl compounds in methanol. The selective reduction of cyclic imides, such as phthalimides and succinimides, to the corresponding 3-alkoxy-2,3-dihydro-1H-isoindolin-1-ones and 3-alkoxy-pyrrolidin-2-ones can be achieved using a [Co(BF4)2·6H2O/triphos] system in methanol under hydrogen pressure. rsc.org This method avoids the reduction of the aromatic ring and selectively functionalizes one of the carbonyl groups. rsc.org
Furthermore, the acetalization of aldehydes with methanol can be efficiently catalyzed by CoCl2 under reflux conditions, yielding dimethyl acetals in high yields. researchgate.net This reaction is chemoselective and does not require additional additives. researchgate.net
Table 4: Cobalt(II)-Catalyzed Reduction of Carbonyls in Methanol
| Substrate | Catalyst System | Product | Yield | Reference |
| N-methylphthalimide | [Co(BF4)2·6H2O/triphos] | 3-methoxy-2-methyl-2,3-dihydro-1H-isoindolin-1-one | Quantitative | rsc.org |
| Benzaldehyde | CoCl2 | Benzaldehyde dimethyl acetal | High | researchgate.net |
Carbonylation and Hydrocarbonylation Reactions Involving Cobalt(II) and Methanol
Cobalt catalysts have a long history in carbonylation and hydrocarbonylation reactions, where methanol can be a key substrate.
The reductive carbonylation of methanol to produce acetaldehyde (B116499) can be catalyzed by cobalt compounds. google.com The addition of an iodide promoter to the cobalt-containing catalyst system is known to increase the yield of acetaldehyde. google.com In a related process, the homologation of methanol to ethanol (B145695) can be achieved using a mixed cobalt-ruthenium catalyst system, where the cobalt component is primarily responsible for the hydrocarbonylation of methanol. colab.ws In situ IR studies have indicated that [Co(CO)4]− is an active species in this transformation. colab.ws The BASF process for producing acetic acid also historically utilized a cobalt catalyst with an iodide promoter for the carbonylation of methanol, operating at high temperatures and pressures. ijcce.ac.ir
More recently, cobalt-catalyzed hydrocarbonylation of alkenes with alcohol nucleophiles, including methanol, has been achieved under mild, light-promoted conditions. acs.org These reactions use simple cobalt carbonyl catalysts and can proceed with high atom economy. acs.org Cobalt-catalyzed methoxycarbonylation of aryl chlorides in basic methanol has also been reported, providing a route to valuable substituted benzoic acids and esters under mild conditions. semanticscholar.org
Table 5: Cobalt(II)-Catalyzed Carbonylation and Hydrocarbonylation with Methanol
| Substrate(s) | Catalyst System | Product(s) | Key Features | Reference |
| Methanol, CO, H2 | Cobalt carbonyl, Iodide promoter | Acetaldehyde, Ethanol | Reductive Carbonylation | google.com |
| Methanol, CO, H2 | Cobalt-Ruthenium mixed catalyst | Ethanol, Acetaldehyde | Methanol Homologation | colab.ws |
| Methanol, CO | Cobalt, Iodide promoter | Acetic Acid | BASF Process | ijcce.ac.ir |
| Alkenes, Methanol, CO | Cobalt carbonyl (light-promoted) | Esters | Mild conditions, high atom economy | acs.org |
| Aryl Chlorides, Methanol, CO | Cobalt carbonyl, Methyl oxirane | Methyl esters of benzoic acids | Mild conditions | semanticscholar.org |
Polymerization and Oligomerization Catalysis by Cobalt(II) in Methanol
Cobalt(II) complexes, when utilized in methanolic systems, serve as versatile catalysts for the polymerization and oligomerization of various monomers, particularly olefins and dienes. The role of methanol in these systems can range from being the primary reaction solvent to a component in the catalyst preparation or product recovery stages. The choice of ligand coordinated to the cobalt(II) center is crucial in determining the catalytic activity and the properties of the resulting polymer or oligomer.
Research into the polymerization of isoprene (B109036) using cobalt(II) catalysts bearing pyridine-oxime ligands demonstrates the influence of the catalyst structure on the outcome. mdpi.com In typical procedures, the cobalt complex, solvent, monomer (isoprene), and a cocatalyst are combined under an inert atmosphere. mdpi.com The polymerization is often quenched using a solution of hydrochloric acid in methanol, and the polymer product is recovered by precipitation in methanol. mdpi.com This highlights methanol's role in the termination and purification steps of the polymerization process.
Similarly, in the oligomerization of functionalized olefins like 2-chloro-2-propen-1-ol (B1199897) and 2-propen-1-ol, cobalt(II) complexes with polycarboxylate ligands act as effective precatalysts when activated by methylaluminoxane (B55162) (MMAO). mdpi.com The resulting oligomeric products are often washed with a mixture of HCl and methanol to remove catalyst residues and unreacted monomers. mdpi.com
Cobalt(II) complexes with 2-imino-1,10-phenanthroline ligands, upon activation with methylaluminoxane (MAO) or modified methylaluminoxane (MMAO), catalyze the oligomerization of ethylene, primarily yielding butene. academie-sciences.fr While these specific reactions are often carried out in solvents like toluene, the preparation of the cobalt complexes themselves can involve alcohol solvents like ethanol, indicating the compatibility of the catalytic precursors with alcoholic media. academie-sciences.fr The catalytic activity and product distribution are sensitive to reaction parameters, including the Al/Co molar ratio. academie-sciences.fr
The following table summarizes representative cobalt(II) catalytic systems used in polymerization and oligomerization reactions involving methanol.
| Cobalt(II) Catalyst System | Monomer | Cocatalyst | Role of Methanol | Product | Reference |
|---|---|---|---|---|---|
| Pyridine-oxime ligated Cobalt(II) complexes | Isoprene | Not specified | Solvent for reaction quenching and polymer recovery | Polyisoprene | mdpi.com |
| Cobalt(II) complex with nitrilotriacetate, dipicolinate, and 4-acetylpyridine | 2-chloro-2-propen-1-ol, 2-propen-1-ol | Methylaluminoxane (MMAO) | Solvent for product washing (with HCl) | Oligomers | mdpi.com |
| 2-Imino-1,10-phenanthroline Cobalt(II) complexes | Ethylene | MAO or MMAO | (Ethanol used in catalyst synthesis) | Oligomers (mainly butenes) | academie-sciences.fr |
Elucidation of Catalytic Mechanisms and Intermediates in Methanolic Environments
Understanding the catalytic cycle and identifying key intermediates are paramount for optimizing cobalt(II)-catalyzed reactions in methanolic environments. While direct mechanistic studies for polymerization in methanol are specific to the system, extensive research on the cobalt-catalyzed hydrogenation of CO2 to methanol provides significant insights into the behavior of cobalt catalysts in processes intimately linked with methanol. These studies often employ a combination of in situ spectroscopy and computational methods.
In the electrocatalytic reduction of CO2 to methanol, in situ X-ray absorption spectroscopy has been instrumental in identifying the active state of the catalyst. For cobalt phthalocyanine (B1677752) (CoPc), the active site is identified as Co(I). nih.gov The mechanism is believed to involve the formation of a Co-CO adduct as a key intermediate during catalysis. nih.gov The reaction pathway for CO2 reduction to methanol on a hybrid catalyst has been proposed to proceed through a series of intermediates: CO2(g) → *CO2 → *CO2– → COOH →CO → *CHO → *CH2O → *CH2OH → *CH3OH → CH3OH(l). acs.org
Computational studies, particularly density functional theory (DFT) calculations, have further illuminated these pathways. For the hydrosilylation of CO2 to methanol derivatives using a molecular cobalt(II) triazine complex, the mechanism involves three consecutive catalytic cycles. acs.org A single cobalt(I) hydride complex is the active species in each cycle. acs.org The selectivity towards formic acid, formaldehyde, or methanol levels can be controlled by tuning reaction parameters like temperature and pressure, which alters the kinetic barriers of the competing hydride transfer steps. acs.org
First-principles calculations on Co-based catalysts for CO2 hydrogenation have shown that surface modifiers can significantly alter the reaction mechanism. nih.gov For instance, the presence of surface amido groups (*NHx) can lower the energy barrier for each step by modifying the electronic structure of the cobalt surface or by stabilizing transition states through hydrogen bonding with oxygen-containing intermediates. nih.gov This promotion shifts the product selectivity from methane (B114726) towards methanol. nih.gov
In the context of polymerization, catalytic chain transfer polymerization (CCTP) of methacrylates utilizes cobalt(II) complexes that cycle between Co(II) and Co(III) oxidation states. acs.org The mechanism involves the abstraction of a hydrogen atom from a propagating radical chain by the Co(II) species to form a vinyl-terminated polymer and a cobalt(III) hydride (Co(III)-H) intermediate. This hydride species then reinitiates polymerization by transferring the hydrogen to a new monomer, regenerating the active Co(II) catalyst. acs.org While not exclusively studied in methanol, this fundamental cycle is relevant to cobalt's catalytic action.
Support and Immobilization Strategies for Cobalt(II) Catalysts in Methanol
Immobilizing homogeneous cobalt(II) catalysts onto solid supports is a critical strategy to enhance their stability, facilitate separation from the reaction products, and enable catalyst recycling. Various materials have been explored as supports, particularly for reactions conducted in or producing methanol.
Polymer Supports: Polymer matrices are effective for heterogenizing cobalt catalysts. A convoluted poly(4-vinylpyridine) cobalt(II) (P4VP-CoCl2) catalyst has been developed for the cyclotrimerization of alkynes. acs.org This heterogeneous catalyst is prepared by treating a methanol solution of non-cross-linked poly(4-vinylpyridine) with an aqueous solution of CoCl2, causing the polymer to precipitate with the cobalt salt integrated into its structure. acs.org This material demonstrates high stability and reusability. acs.org Polyaniline has also been used as a matrix to immobilize cobalt(II) chloride and cobalt(II) acetate (B1210297), with the resulting catalysts showing enhanced activity in oxidation reactions compared to the unsupported salts. sciforum.net
Inorganic Supports: Inorganic oxides are widely used due to their high surface area and thermal stability. For the synthesis of methanol via CO2 hydrogenation, cobalt oxide (Co3O4) nanoparticles have been immobilized on supports such as cerium oxide (CeO2), manganese oxide (MnO2), and zeolites. mdpi.com Strong metal-support interactions, particularly with CeO2, were found to generate synergistic interfacial sites that enhance catalytic activity. mdpi.com The oxygen vacancies in CeO2 are also believed to facilitate the adsorption and activation of CO2. mdpi.comresearchgate.net Silica (SiO2) is another common support; for instance, bimetallic indium/cobalt catalysts supported on SiO2 (containing magnetic nanoparticles for easy separation) are effective for CO2 hydrogenation to methanol. mdpi.com
Carbon-Based Supports: Carbon nanotubes (CNTs) are excellent supports for molecular catalysts due to their high conductivity and surface area. Cobalt phthalocyanine (CoPc), a molecular catalyst, has been immobilized on CNTs for the electrocatalytic reduction of CO2 to methanol. acs.orgchemrxiv.org The dispersion of CoPc on the CNT surface is crucial for efficient electron transfer to the active sites. nih.gov Fullerene (C60) has also been explored as a graphitic support for cobalt(II) tetra(amino)phthalocyanine, with DFT calculations suggesting that the support selectively improves the CO2 reduction reaction towards methanol. acs.org
The table below details various support strategies for cobalt(II) catalysts used in methanolic or methanol-related systems.
| Support Material | Cobalt Species / Complex | Catalytic Application | Key Findings | Reference |
|---|---|---|---|---|
| Poly(4-vinylpyridine) (P4VP) | Cobalt(II) chloride (CoCl2) | Alkyne Cyclotrimerization | Stable, reusable heterogeneous catalyst prepared from methanol solution. | acs.org |
| Polyaniline (PANI) | Cobalt(II) chloride, Cobalt(II) acetate | Alkene Oxidation | Immobilized catalysts show higher activity than unsupported salts. | sciforum.net |
| Cerium Oxide (CeO2) | Cobalt Oxide (Co3O4) Nanoparticles | CO2 Hydrogenation to Methanol | Strong metal-support interaction enhances catalytic activity. | mdpi.com |
| Carbon Nanotubes (CNTs) | Cobalt Phthalocyanine (CoPc) | Electrocatalytic CO2 Reduction to Methanol | CNT support facilitates fast electron transfer to active sites. | nih.govchemrxiv.org |
| Silica (SiO2) with magnetic NPs | Indium/Cobalt oxides | CO2 Hydrogenation to Methanol | Support enables magnetic recovery; covering with a polymer layer enhances selectivity. | mdpi.com |
| Fullerene (C60) | Cobalt(II) tetra(amino)phthalocyanine | Electrocatalytic CO2 Reduction to Methanol | Support selectively improves catalysis toward methanol. | acs.org |
Enantioselective Catalysis Using Chiral Methanol-Derived Ligands
Enantioselective catalysis using cobalt(II) complexes often relies on the design of chiral ligands that can effectively create a stereochemically defined environment around the metal center. While ligands explicitly synthesized from methanol as a chiral precursor are not widely reported, many successful enantioselective cobalt-catalyzed reactions are performed in methanol as a solvent or co-solvent. The solvent can play a crucial role in the catalytic cycle, influencing solubility, catalyst stability, and the energetics of intermediate steps.
Chiral N,N'-dioxide ligands have proven effective in cobalt(II)-catalyzed enantioselective reactions. For instance, a cobalt(II) tetrafluoroborate (B81430) (Co(BF4)2·6H2O) complex with a chiral N,N'-dioxide ligand derived from L-proline catalyzes a highly diastereoselective and enantioselective tandem aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction. rsc.org The Co(II) ion, being soft and having a small ionic radius, forms a suitable chiral pocket with the ligand to control the stereochemistry. rsc.org
In the asymmetric Henry reaction (nitro-aldol reaction), a catalyst generated in situ from cobalt(II) acetate (Co(OAc)2) and a chiral N,N'-dioxide ligand has been used to react nitromethane (B149229) with various aldehydes. rsc.org This reaction, performed in a 2:1 mixture of methanol/THF, yields chiral β-nitroalcohols with high enantioselectivities (81–97% ee). rsc.org The choice of metal was found to be critical, as replacing cobalt with ytterbium led to a significant drop in enantioselectivity. rsc.org
Salicyloxazoline (Salox) ligands represent another class of privileged chiral ligands for cobalt catalysis. Cobalt(II) salts, serving as pre-catalysts with chiral Salox ligands, enable the enantioselective dehydrogenative C-H alkoxylation and amination. dicp.ac.cn These reactions provide access to P-stereogenic compounds with excellent enantioselectivities (up to >99% ee). dicp.ac.cn While not exclusively performed in methanol, the alkoxylation reaction involves alcohols as reagents, highlighting the compatibility of the catalytic system with alcohol functionalities.
The following table summarizes selected examples of enantioselective catalysis using chiral cobalt(II) complexes where methanol is part of the solvent system.
| Catalyst System | Chiral Ligand Type | Reaction Type | Solvent System | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Co(OAc)2(4H2O) | Chiral N,N'-dioxide | Henry Reaction | Methanol/THF (2:1) | 81–97% | rsc.org |
| Co(BF4)2·6H2O | Chiral N,N'-dioxide (L-proline derived) | aza-Piancatelli/Diels-Alder | o-Xylene | up to 95% | rsc.orgnih.gov |
| Cobalt(II) salts (e.g., Co(acac)2) | Salicyloxazoline (Salox) | Dehydrogenative C-H Alkoxylation | Not specified | up to >99% | dicp.ac.cn |
Materials Science Integration of Cobalt 2+ ;methanol Moieties
Metal-Organic Frameworks (MOFs) Incorporating Cobalt(II)-Methanol Units
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of cobalt(II) ions and methanol (B129727) in the synthesis of MOFs has led to the development of novel structures with tailored properties.
Synthesis and Structural Characterization of Co-MOFs
The synthesis of cobalt-containing MOFs often involves solvothermal or hydrothermal methods where a cobalt(II) salt is reacted with an organic linker in a solvent system that frequently includes methanol. rsc.orgnih.govescholarship.org Methanol can act as a solvent, and in some cases, it or its derivatives can be incorporated into the final MOF structure as coordinated ligands. researchgate.netacs.org
For instance, the reaction of CoCl2 with 1,3,5-tri(1H-1,2,3-triazol-5-yl)benzene (H3BTTri) in a mixture of N,N-dimethylformamide (DMF) and methanol results in the formation of Co-BTTri, a sodalite-type MOF. nih.govescholarship.org Similarly, the synthesis of Co-MOF-74 involves the use of methanol for washing and solvent exchange to remove unreacted starting materials and prepare the framework for activation. acs.orgresearchgate.net The activation process, which often involves heating under vacuum, is crucial for removing coordinated solvent molecules, including methanol, to open up the porous structure. researchgate.net
Table 1: Examples of Co-MOFs Synthesized Using Methanol
| MOF Name | Cobalt Precursor | Organic Linker | Solvent System | Key Structural Feature |
| Co-BTTri | CoCl2 | 1,3,5-tri(1H-1,2,3-triazol-5-yl)benzene | DMF/Methanol | Sodalite-type framework with coordinatively unsaturated Co(II) centers after desolvation. nih.govescholarship.org |
| {[Co(TBC)Cl0.5(CH3OH)]·0.5Cl}n | Cobalt(II) salt | 3,5-bis(1H-1,2,4-triazol-1-yl)benzenecarboxylic acid | Not specified | 3D structure with micropores where methanol is a coordinated ligand. researchgate.net |
| Co-MOF-74 | Not specified | 2,5-dihydroxyterephthalic acid | Methanol (for washing/activation) | Open metal sites after removal of coordinated methanol. acs.orgresearchgate.net |
| [Co2(μ-Cl)2(mpy)4]Cl2 · 2H2O | Not specified | 2-methanolpyridine | Not specified | Dimeric structure with chloro bridges and octahedral Co(II) coordination. researchgate.net |
| MOF-71 | Cobalt powder | Terephthalic acid | DMF/Methanol (for washing) | Isoreticular to the MIL-53 family of MOFs. ua.es |
| ZIF-67 | Cobalt(II) acetate (B1210297) | 2-methylimidazole | Deionized water/Methanol (for washing) | Zeolitic imidazolate framework structure. researchgate.net |
Functionalization and Application in Gas Adsorption and Separation
The presence of cobalt(II) centers and the porous nature of Co-MOFs make them promising materials for gas adsorption and separation. The functionalization of these MOFs, often by introducing open metal sites through the removal of coordinated solvent molecules like methanol, is key to their performance. researchgate.netfrontiersin.org
Co-MOF-74, for example, exhibits accessible metal sites after activation, which are crucial for applications like gas adsorption. frontiersin.org The removal of guest molecules such as water and methanol from Co-MOF-74 at 150 °C under vacuum is a critical step in creating these active sites. researchgate.net These activated materials show high selectivity for CO over N2. researchgate.net Doping MOF-5 with cobalt has been shown to increase the uptake of H2, CO2, and CH4, particularly at high pressures. researchgate.netacs.org Specifically, a 21% cobalt-doped MOF-5, Co21-MOF-5, demonstrated improved carbon dioxide uptake with increasing pressure. louisville.edu
A microporous Co-MOF, IITKGP-11, has demonstrated high uptake of CO2 and significant selectivity for CO2/N2 and CO2/CH4 gas mixtures. acs.org Another study on cobalt(II)-triazolate/pyrazolate MOFs showed a strong preference for binding O2 over N2 after desolvation, making them potential candidates for air separation. nih.gov
Table 2: Gas Adsorption Properties of Selected Co-MOFs
| MOF | Gas Adsorbed | Adsorption Capacity/Selectivity | Conditions |
| Co-MOF-74 (activated) | CO | 6.07 mmol/g | 298 K, 1 bar researchgate.net |
| Co-MOF-74 (activated) | CO/N2 | Selectivity of 384 (IAST, 50:50) | 298 K, 1 bar researchgate.net |
| Co-doped MOF-5 | CO2, H2, CH4 | Increased uptake with Co content | High pressure researchgate.netacs.org |
| Co21-MOF-5 | CO2 | Improved uptake with increasing pressure | Not specified louisville.edu |
| IITKGP-11 | CO2 | 3.35 mmol/g | 273 K, 1 bar acs.org |
| IITKGP-11 | CO2 | 2.70 mmol/g | 295 K, 1 bar acs.org |
| Co-BTTri | O2/N2 | High selectivity for O2 | Not specified nih.gov |
Integration into Porous Materials for Adsorption and Separation Technologies
Beyond MOFs, cobalt(II)-methanol systems are utilized in other porous materials for adsorption and separation. For instance, cobalt-based layered double hydroxides (LDHs) synthesized in a water-methanol solution have been shown to be effective electrocatalysts for the oxygen evolution reaction. rsc.org The use of a mixed solvent system is crucial for the formation of ultrathin LDH nanosheets with a porous structure. rsc.org
Cobalt(II) hydrogen-bonded organic frameworks (HOFs) also exhibit porosity that is influenced by their synthesis conditions. Two supramolecular isomers of a cobalt(II) HOF showed significantly different porosities and N2 adsorption abilities, with one having a BET surface area of 582 m²/g and the other 131 m²/g. acs.org This highlights the subtle structural variations that can dramatically impact the material's properties.
A cobalt-based MOF, BITSH-1, has been investigated for the adsorptive desulfurization of thiophene (B33073) from a model fuel, showing a high adsorption capacity of 95.38 mg g⁻¹ at room temperature. rsc.org
Thin Film Deposition and Nanomaterial Synthesis from Methanolic Precursors
Methanolic solutions of cobalt(II) salts are common precursors for the synthesis of thin films and nanomaterials. For example, Co-ZIF-90 thin films of optical quality have been synthesized by mixing solutions of cobalt(II) acetate tetrahydrate in methanol with imidazole-2-carbaldehyde in DMF. uni-hannover.de The resulting solid particles are washed with fresh methanol before drying. uni-hannover.de Similarly, composite semiconductor films for organic diodes have been prepared using organotin complexes doped with cobalt porphine (B87208), where sodium methoxide (B1231860) is used in the synthesis of the organotin complexes. mdpi.com
The synthesis of cobalt oxide nanoparticles can also be achieved through the thermal decomposition of cobalt(II) complexes, where methanol is often used as a solvent for the precursor or for washing the final product. icm.edu.plchalcogen.ro For example, NiO, Co3O4, and CuO nanoparticles were synthesized by the thermal decomposition of their respective precursor complexes, which were washed with methanol to remove impurities. icm.edu.pl In another method, TOPO-capped cobalt oxide nanoparticles were synthesized by the thermal decomposition of a cobalt(II) complex, with the product being washed with methanol. chalcogen.ro
Electrocatalytic Materials Development Utilizing Cobalt(II) in Methanol Media
Cobalt-based materials are recognized as effective electrocatalysts, particularly for the methanol oxidation reaction (MOR), which is crucial for direct methanol fuel cells. arabjchem.org Cobalt hydroxide (B78521) modified glassy carbon electrodes have demonstrated excellent electrocatalytic activity and stability for methanol electro-oxidation in alkaline solutions. researchgate.net
Mesoporous cobalt phosphate (B84403) (meso-CoPi) prepared using a liquid crystal template shows a more than 20-fold increase in current for methanol oxidation compared to its bulk counterpart, which is attributed to its open porous structure allowing easy access of methanol molecules to the active cobalt sites. arabjchem.org Cobalt(II) coordination polymers have also been investigated for methanol oxidation, although some Co(II) polymers have shown inertness towards the MOR. mdpi.com
Recent research has also focused on the electrocatalytic reduction of CO2 to methanol. A tetramethyl cobalt(II) tetrapyridinoporphyrazine complex adsorbed on carbon nanotubes has been shown to reduce CO2 to methanol, notably without proceeding through a CO intermediate. nih.gov Metal-organic frameworks have also been used as precursors to synthesize Co3O4-supported In2O3 composites that are active for the direct hydrogenation of CO2 to methanol. acs.org
Optoelectronic Materials Derived from Cobalt(II) Methanolates and Related Complexes
Cobalt(II) complexes, some of which are synthesized using methanol, exhibit interesting optical and electronic properties relevant to optoelectronic devices. For instance, cobalt(II) complexes with redox non-innocent naphthoquinone ligands, synthesized in the presence of substituted pyridines, show significant changes in their optical absorption properties in the visible and near-IR regions upon protonation or deprotonation of the ligand. researchgate.net
Composite semiconductor films based on organotin complexes doped with cobalt porphine have been developed for applications in organic diodes. mdpi.com The presence of cobalt porphine enhances the optical and fluorescent properties of the films, which is advantageous for devices like organic light-emitting diodes (OLEDs). mdpi.com
Magnetic Materials Synthesis Incorporating Cobalt(II)-Methanol Architectures
The integration of cobalt(II) ions, often in conjunction with methanol, into molecular architectures has proven to be a highly fruitful strategy for the development of advanced magnetic materials, particularly single-molecule magnets (SMMs). Methanol can act as a solvent, a coordinating ligand, or a guest molecule within the crystal lattice, in each case significantly influencing the resulting structure and magnetic properties of the cobalt(II) complex. The magnetic behavior of these materials is intrinsically linked to the coordination geometry of the Co(II) ion and the intermolecular interactions, which can be subtly tuned by the presence of methanol.
A notable example involves the synthesis of a mononuclear cobalt(II) Schiff base complex derived from 5-bromo vanillin, which crystallizes with four methanol molecules in its coordination lattice. ruben-group.de In this complex, the Co(II) center adopts a compressed tetragonal bipyramidal geometry. ruben-group.de The presence of methanol as a solvent and lattice component is crucial in forming the specific crystalline arrangement that gives rise to its magnetic properties.
In another study, two cobalt(II) complexes were synthesized using a dichloromethane (B109758)/methanol mixture, resulting in mononuclear complexes with distorted pseudotetrahedral coordination geometries. nih.govacs.org The use of methanol as a co-solvent was instrumental in obtaining these specific structures. Magnetic measurements revealed that both complexes exhibit slow magnetic relaxation, a hallmark of SMM behavior, under an applied external field. nih.govacs.org This behavior is attributed to the significant zero-field splitting (ZFS) arising from the distorted coordination environment of the Co(II) ion. nih.govacs.org
The role of methanol in directing the formation of supramolecular structures and influencing magnetic properties is further highlighted in a series of analogous cobalt(II) complexes. rsc.org One such complex, 1·CH₃OH , incorporates a methanol molecule of crystallization which facilitates the formation of a two-dimensional sheet structure through hydrogen-bond networks. rsc.org These interactions lead to relatively short intermolecular Co···Co distances, which in turn induce weak magnetic interactions that suppress quantum tunneling of magnetization (QTM) and enable zero-field slow magnetic relaxation. rsc.org
Furthermore, the synthesis of a polymeric cobalt(II) material structured as 1D ladders was achieved using methanol as the solvent. uni.edu The choice of solvent is a critical factor in directing the self-assembly of the metal-organic framework (MOF), and in this case, methanol facilitated the formation of the ladder-like architecture. uni.edu The magnetic properties of such polymeric materials are dependent on the Co(II)-Co(II) distances and the coordination environment, which are dictated by the synthetic conditions, including the solvent system. uni.edu
The influence of the solvent on the final magnetic behavior is also demonstrated in the synthesis of two distinct cobalt(II) complexes, where the use of methanol versus acetonitrile (B52724) as the solvent led to different structures and magnetic properties. acs.org The complex prepared in methanol, Co1 , exhibited single-ion magnet (SIM) behavior under an applied DC field, whereas the complex prepared in acetonitrile did not show such properties. acs.org This stark difference underscores the critical role of the solvent in modulating the coordination sphere of the Co(II) ion and, consequently, its magnetic anisotropy. acs.org
The following table summarizes the key magnetic properties of selected cobalt(II) complexes where methanol played a significant role in their synthesis and structure.
| Complex | Synthesis Solvent(s) | Magnetic Behavior | Key Findings |
| [Co(LBr)₂] (1) | Dichloromethane/Methanol | Slow magnetic relaxation (SMM) under 400 Oe field | Distorted pseudotetrahedral geometry leads to significant zero-field splitting. Spin-reversal barrier (Ueff) of 36 cm⁻¹. nih.govacs.org |
| [Co(LPh)₂]·CH₂Cl₂ (2) | Dichloromethane/Methanol | Slow magnetic relaxation (SMM) under 400 Oe field | Increased distortion of the pseudotetrahedral geometry enhances the spin-reversal barrier (Ueff) to 43 cm⁻¹. nih.govacs.org |
| 1·CH₃OH | Methanol | Zero-field slow magnetic relaxation | Methanol of crystallization facilitates a 2D hydrogen-bonded network, suppressing QTM. rsc.org |
| Co1 | Methanol | Single-Ion Magnet (SIM) under 2000 Oe dc field | Solvent choice dictates the final structure and magnetic properties. acs.org |
| 1D ladder MOF | Methanol | Polymeric magnetic material | Methanol as a solvent directs the formation of the 1D ladder structure. uni.edu |
Environmental and Industrial Relevance of Cobalt 2+ ;methanol Systems
Role in Industrial Chemical Synthesis and Processing
Cobalt catalysts, often utilized in a methanol (B129727) medium or for the conversion of methanol itself, are integral to the production of both large-scale industrial chemicals and specialized fine chemicals. Methanol, an inexpensive and readily available bulk chemical, serves as a key C1 building block in many of these processes. researchgate.netnih.govspringernature.com
In the realm of bulk chemicals, cobalt-based catalysts are instrumental in processes that convert simple molecules like methanol and syngas (a mixture of carbon monoxide and hydrogen) into more complex hydrocarbons and oxygenates.
Hydrocarbon Synthesis: Promoted cobalt catalysts are used for the conversion of methanol into hydrocarbons. google.com In processes akin to Fischer-Tropsch synthesis, methanol, often with added hydrogen, is passed over a cobalt catalyst to produce a mixture of linear paraffins and olefins. google.com These products can be further refined into high-quality fuels such as diesel and jet fuel. google.com
Acetic Acid Synthesis: The carbonylation of methanol to produce acetic acid is a major industrial process. Cobalt(II) iodide in the presence of an acetate (B1210297) co-catalyst can effectively catalyze the reaction between methanol and carbon monoxide. oup.com The concentration of the acetate relative to the cobalt ion has a significant impact on the reaction rate and the conversion of methanol. oup.com
Methanol Synthesis from CO2: Conversely, cobalt-based catalysts are also explored for the synthesis of methanol via the hydrogenation of carbon dioxide (CO2). mdpi.comresearchgate.net This process is a key component of carbon capture and utilization (CCU) strategies, aiming to convert emitted CO2 into a valuable chemical feedstock. researchgate.netacs.org The efficiency and selectivity of these catalysts can be enhanced by using various supports like cerium oxide, which provides oxygen vacancies that aid in CO2 adsorption and activation. mdpi.comresearchgate.net
Hydroformylation (Oxo-Synthesis): While not exclusively a methanol process, hydroformylation is the largest industrial application of homogeneous catalysis and historically relied heavily on cobalt catalysts. chinesechemsoc.org This process converts alkenes, carbon monoxide, and hydrogen into aldehydes, which are precursors to bulk chemicals like plasticizers and detergents. chinesechemsoc.org The technology laid the groundwork for many high-pressure reactions involving cobalt catalysts. chinesechemsoc.org
Table 1: Examples of Cobalt-Catalyzed Bulk Chemical Production Involving Methanol
| Process | Reactant(s) | Catalyst System | Product(s) | Industrial Significance |
| Hydrocarbon Synthesis | Methanol, Hydrogen | Zirconium-promoted Cobalt/Titania | C10+ linear paraffins and olefins | Production of middle distillate fuels (diesel, jet fuel). google.com |
| Acetic Acid Synthesis | Methanol, Carbon Monoxide | Cobalt(II) iodide, Potassium acetate | Acetic Acid | Major commodity chemical production. oup.com |
| Methanol Synthesis | Carbon Dioxide, Hydrogen | Cobalt nanoparticles on supports (e.g., CeO2) | Methanol | CO2 valorization and sustainable chemical production. mdpi.comresearchgate.net |
| Oxo-Synthesis | Alkenes, Syngas (CO + H2) | Cobalt complexes | Aldehydes | Foundation for the production of alcohols and plasticizers. chinesechemsoc.org |
Cobalt-methanol systems are also highly valuable in the synthesis of more complex, high-value molecules known as fine chemicals. Here, methanol is often employed as a "C1 building block," providing a methyl group for various organic transformations. This approach is central to creating pharmaceuticals and other specialized molecules, where the addition of a methyl group can significantly alter biological and physical properties. springernature.com
Key applications include:
Methylation Reactions: Cobalt catalysts facilitate the N-methylation and C-methylation of various organic compounds using methanol as the methyl source. researchgate.netnih.gov These reactions are considered greener alternatives to traditional methods that use toxic and expensive reagents like methyl iodide. springernature.com The only by-products are often hydrogen and/or water, enhancing the sustainability of the process. researchgate.netnih.gov
Heterocycle Synthesis: Cobalt complexes are used to catalyze the synthesis of nitrogen-containing heterocyclic compounds, such as quinazolinones, from nitriles using a methanol/water mixture. researchgate.netspringernature.com
Synthesis of 1,5-Diketones: A novel method uses a cobalt(II)porphyrin complex to catalyze the coupling of ketones with methanol, producing 1,5-diketones. acs.org This reaction proceeds via an "acceptorless dehydrogenation" of methanol, generating formaldehyde (B43269) as a reactive intermediate. acs.org
Table 2: Cobalt-Catalyzed Fine Chemical Synthesis Using Methanol
| Reaction Type | Substrates | Catalyst System | Product(s) |
| N-Methylation | Nitriles, Amines, Amides | Co/PP3 | N-methylated amines/amides |
| C-Methylation | Ketones | Co/PP3 | C-methylated compounds |
| Heterocycle Synthesis | 2-Aminobenzonitriles | Cobalt salt / PP3 | Quinazolinones |
| 1,5-Diketone Synthesis | Ketones | Cobalt(II)porphyrin | 1,5-Diketones |
Speciation in Complex Environmental Media (e.g., waste streams, geological formations)
The chemical form, or speciation, of cobalt(II) in the environment dictates its mobility, bioavailability, and toxicity. In methanol-containing media, such as industrial waste streams, cobalt(II) does not exist as a simple ion but rather as part of various complex species.
In dilute methanol solutions of cobalt(II) chloride, the weaker solvating ability of methanol compared to water allows the chloride anion to enter the first coordination sphere of the Co2+ ion. rsc.org This leads to the formation of contact ion-pairs. Spectroscopic and theoretical studies have identified the dominant species in these conditions as a distorted octahedral complex, [CoCl(MeOH)5]+ . rsc.org
In more complex media, such as anaerobic granular sludge from wastewater treatment, the speciation is further influenced by the presence of various ligands. nih.gov Studies on methylotrophic methanogenesis (a process where microbes consume methanol) show that the toxicity of cobalt is directly related to the concentration of the free Co2+ ion, not the total or dissolved cobalt concentration. nih.gov The presence of complexing agents like phosphates and carbonates in the waste stream can bind to cobalt, reducing the concentration of free Co2+ and thereby decreasing its toxic effect on the microbial community. nih.gov
While extensive data exists for waste streams, specific information on the speciation of cobalt(II) in methanol within geological formations is less detailed in available literature. However, the principles of coordination chemistry suggest that in such environments, the speciation would similarly be controlled by the presence of water, anions (like chloride), and organic and inorganic ligands present in the formation.
Green Chemistry Perspectives on Cobalt(II) Methanol Systems
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Cobalt(II)-methanol systems are relevant to several key principles of green chemistry, including the use of safer solvents and the development of sustainable and atom-economical synthetic methods.
Methanol itself is considered a preferable solvent compared to more hazardous options like dichloromethane (B109758) or various dipolar aprotic solvents. mdpi.comrsc.org Therefore, developing catalytic processes that operate efficiently in methanol is a step towards greener chemistry. Cobalt-catalyzed reactions in methanol can be part of a strategy to replace less desirable solvent systems. For example, cobalt-catalyzed hydrosilylation reactions can be performed using methanol as a green solvent under mild conditions. csic.es
However, there is also a push to replace methanol itself with even more benign or renewable solvents, such as ethanol (B145695) derived from biomass. researchgate.net The choice of solvent is a complex decision that must balance technical performance, safety, and environmental impact. nih.gov
The use of cobalt-methanol systems offers several avenues for developing more sustainable synthetic processes.
Methanol as a C1 Source: Utilizing methanol as a source of methyl groups in cobalt-catalyzed reactions is a prime example of a sustainable methodology. springernature.com This "borrowing hydrogen" approach avoids the use of hazardous alkylating agents and generates minimal waste, with water and hydrogen gas as the only by-products. researchgate.netnih.gov
CO2 as a Feedstock: The synthesis of methanol from CO2 using cobalt catalysts represents a significant advancement in sustainable chemistry. researchgate.netrsc.org This pathway not only provides a renewable route to a crucial platform chemical but also contributes to mitigating greenhouse gas emissions. researchgate.netacs.org
Green Nanoparticle Synthesis: Sustainable methods for producing cobalt catalysts are also being developed. For instance, cobalt oxide nanoparticles have been synthesized using methanol extracts from plant leaves (like Conocarpus erectus) as a reducing agent. ajgreenchem.comsemanticscholar.org This "green synthesis" approach avoids harsh chemicals and is more cost-effective and environmentally friendly. semanticscholar.org
Remediation Technologies (e.g., heavy metal removal from aqueous/organic streams)
The direct application of a combined "Cobalt(2+);Methanol" system for the remediation of other heavy metals is not a primary focus in current research. Instead, the role of these components is more frequently observed in related or preparatory stages of remediation and analytical processes. Methanol, for instance, is often used as a solvent or a reagent in the synthesis of cobalt-based materials that are subsequently used for environmental cleanup. rsc.org
One area where methanol is directly involved with cobalt in a remediation-related context is in analytical techniques for detecting and quantifying heavy metals. Dispersive liquid-liquid microextraction (DLLME) is a method used for the preconcentration of trace levels of Co(II) from water samples before analysis. researchgate.net In this technique, methanol acts as a disperser solvent, facilitating the formation of a cloudy solution when mixed with an extraction solvent and an aqueous sample. This high surface area contact allows for the efficient complexation of cobalt ions (e.g., with a chelating agent like diethyldithiocarbamate) and their transfer into the extraction solvent. researchgate.net While this is a monitoring and analysis technique rather than a large-scale removal technology, it is a crucial step in assessing and managing heavy metal contamination.
Furthermore, cobalt-based metal-organic frameworks (MOFs), such as ZIF-67, have been investigated for their extraction capabilities. rsc.org Research has shown that the choice of solvent during the synthesis of these MOFs is critical to their final morphology and performance. When methanol was used as the solvent for synthesizing Co-MOF-based ZIF-67, the resulting material exhibited a rhombic dodecahedral morphology with a three-dimensional porous structure. rsc.org This structure led to a remarkable increase in the extraction efficiency for the herbicide molinate (B1677398) compared to when water or a water-methanol mixture was used as the solvent. rsc.org This highlights methanol's indirect but vital role in creating more effective materials for the remediation of organic pollutants.
While technologies for removing cobalt itself from wastewater are well-documented and include methods like chemical precipitation, adsorption on biomass-derived activated carbon, and electrodeposition, the synergistic use of cobalt(2+) and methanol to remove other heavy metals is not a common remediation strategy. mdpi.comnih.gov The primary relevance of the Co(2+);methanol system in this context is centered on the synthesis of remediation materials and in analytical methods supporting environmental cleanup efforts. rsc.orgresearchgate.net
Table 2: Role of Methanol in Cobalt-Related Remediation and Analytical Processes This table summarizes the functions of methanol in the context of cobalt-based materials and techniques discussed in the literature.
| Process/Technique | Role of Methanol | Target Pollutant | Outcome | Reference |
|---|---|---|---|---|
| Synthesis of Co-MOF (ZIF-67) | Synthesis Solvent | Molinate (Herbicide) | Produced a highly porous MOF with significantly increased extraction efficiency. | rsc.org |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Disperser Solvent | Cobalt(II) | Enabled preconcentration of trace cobalt from aqueous samples for analysis. | researchgate.net |
| CO₂ Hydrogenation | Product | Carbon Dioxide (CO₂) | Cobalt-based catalysts are used to convert CO₂ into methanol, a value-added chemical. | mdpi.comacs.org |
Future Research Directions for Cobalt 2+ ;methanol Chemistry
Development of Novel Synthetic Routes to Access Undiscovered Cobalt(II) Methanolates
The synthesis of cobalt(II) methanolates—compounds containing a Co(II) center bonded to one or more methoxide (B1231860) groups—is foundational to exploring their properties and applications. While traditional methods exist, future research is geared towards developing more sophisticated and controlled synthetic strategies to access novel methanolate structures with unique reactivity.
Current synthetic approaches often involve the reaction of a cobalt(II) salt, such as cobalt(II) chloride hexahydrate, with methanol (B129727), sometimes in the presence of a base or other ligands. mdpi.comnih.gov For instance, dinuclear cobalt(II) complexes with bridging methoxo groups have been synthesized from CoCl₂·6H₂O in methanolic solutions. mdpi.com However, many existing routes require stringent conditions like high temperatures or the use of strong bases. mdpi.com This highlights a critical need for the development of milder and more efficient synthetic protocols.
Future research will likely focus on methods like solvothermal synthesis, which has been used to create cobalt(II) imidazolate polymers and could be adapted for methanolates. acs.org Another promising avenue is the use of precisely designed ancillary ligands that can direct the assembly of specific cobalt-methanolate cores, potentially leading to the isolation of previously inaccessible polynuclear structures. Research into cobalt(II) porphyrin-mediated reactions with methanol also points toward new types of reactive cobalt-methanol systems. researchgate.netrsc.org The goal is to move beyond simple salts and create a diverse library of cobalt(II) methanolate complexes with tailored nuclearity, geometry, and electronic properties.
Table 1: Emerging Synthetic Strategies for Cobalt(II) Methanolates
| Synthetic Strategy | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Ligand-Directed Assembly | Use of custom-designed organic ligands to control the structure and nuclearity of the cobalt-methanolate core. | Precise control over the final structure, enabling the synthesis of targeted complexes. | Design of new ligands; understanding ligand-metal coordination principles. |
| Solvothermal/Hydrothermal Methods | Synthesis in a closed system using methanol as a solvent at elevated temperature and pressure. | Access to crystalline, kinetically stable phases that may not form under ambient conditions. | Exploration of reaction parameters (temperature, pressure, time) to target new phases. |
| One-Pot Reactions | Combining multiple reaction steps into a single procedure to build complex structures efficiently. | Increased efficiency, reduced waste, and access to complex catalytic systems formed in situ. | Development of multi-component reaction systems for creating catalysts. acs.org |
| Precursor Modification | Using different cobalt precursors beyond simple halides, such as cobalt alkoxides like cobalt isopropoxide. americanelements.com | Altered reactivity and solubility, potentially leading to different product outcomes. | Synthesis and characterization of new cobalt precursors. |
Advanced Spectroscopic Characterization Techniques for In Situ Monitoring of Reaction Mechanisms
Understanding how cobalt(II)-methanol systems function, particularly in catalysis, requires a detailed picture of the reaction mechanisms, including the identification of transient intermediates. Future research will increasingly rely on advanced spectroscopic techniques, especially those that can monitor reactions in situ or operando (under actual working conditions).
Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), and Raman spectroscopy are invaluable for observing the formation and consumption of species on a catalyst's surface or in solution in real-time. energy.govmdpi.com For example, operando infrared spectroscopy has been used to study cobalt phthalocyanine (B1677752) catalysts during the electrochemical reduction of CO₂. researchgate.net
X-ray-based methods are also becoming central to this field. In situ X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide crucial information about the oxidation state and local coordination environment of the cobalt centers during a reaction. kit.edunih.gov Combining these experimental techniques with computational data is a powerful approach for elucidating complex reaction pathways. nih.govsemanticscholar.org
Table 2: Advanced Spectroscopic Techniques for Studying Cobalt-Methanol Systems
| Technique | Information Gained | Application Area |
|---|---|---|
| In Situ/Operando IR/Raman Spectroscopy | Identification of vibrational modes of adsorbates and intermediates; tracking changes in surface species. | Elucidating catalytic cycles for reactions like methanol oxidation or CO₂ hydrogenation. researchgate.net |
| In Situ X-ray Absorption Spectroscopy (XAS) | Determination of cobalt oxidation state, coordination number, and bond distances during reaction. | Monitoring catalyst structure evolution and identifying the active state. kit.edunih.gov |
| Quadrupole Mass Spectrometry (QMS) | Analysis of volatile products and reactants in real-time. | Studying reaction kinetics and mechanisms in gas-phase reactions or deposition processes. researchgate.net |
| In Situ UV-Vis Spectroscopy | Monitoring changes in the electronic state (d-d transitions, charge-transfer bands) of cobalt complexes. mdpi.com | Tracking changes in the cobalt center during redox processes or ligand exchange. |
Multi-scale Computational Modeling for Predictive Design of Catalysts and Materials
Computational modeling is an indispensable tool for accelerating the discovery and optimization of new materials. Future research will leverage multi-scale modeling approaches to bridge the gap between the atomic level and macroscopic reactor performance. rsc.orgmdpi.com This involves combining different computational techniques to model phenomena across various length and time scales.
At the most fundamental level, Density Functional Theory (DFT) is used to investigate reaction mechanisms, calculate activation barriers, and predict the stability of intermediates in cobalt-catalyzed reactions involving methanol. nih.govsemanticscholar.orgacs.orgmdpi.com This information can explain experimental observations, such as product selectivity.
This atomistic data can then be used to develop parameters for machine-learning forcefields and microkinetic models, which can simulate the behavior of a larger system of catalyst particles. findaphd.com Finally, these models can be integrated into Computational Fluid Dynamics (CFD) simulations to predict the performance of a full-scale industrial reactor. rsc.orgresearchgate.net This integrated, "bottom-up" simulation approach allows for the predictive design of optimal catalysts and reactor conditions, saving significant experimental time and resources. rsc.orgfindaphd.com
Design of Highly Selective and Sustainable Catalytic Systems in Methanol
Cobalt catalysts are showing immense promise for a range of sustainable chemical transformations where methanol is either the reactant, solvent, or product. A major future challenge is the design of catalysts with near-perfect selectivity to minimize waste and complex separation processes.
Key areas of research include:
CO₂ Hydrogenation to Methanol : While cobalt-based catalysts can convert CO₂ to methanol, they often produce methane (B114726) as a byproduct. mdpi.com Future work will focus on designing bimetallic catalysts (e.g., In/Co) and understanding the role of supports to enhance methanol selectivity. mdpi.commdpi.com The use of non-thermal plasma-enhanced catalysis is also being explored to achieve high conversion and selectivity under milder conditions. acs.org
Methanol as a C1 Building Block : Cobalt catalysts can efficiently use methanol as a methylating agent for C-H and N-H bonds, providing a sustainable route to valuable N-methylamines and other methylated products. acs.orgresearchgate.net Research will aim to expand the substrate scope and improve the efficiency of these "borrowing hydrogen" or "acceptorless dehydrogenation" strategies. researchgate.net
Electrochemical Methanol Upgrading : Instead of complete oxidation, methanol can be selectively converted to value-added chemicals like formate (B1220265) using electrocatalysis. rsc.org Designing robust and efficient electrocatalysts, such as Co/CoO hybrids, for these upgrading reactions is a key goal for creating a green and profitable process. rsc.org
Methanol Homologation : Cobalt-ruthenium systems have been shown to catalyze the conversion of methanol to acetaldehyde (B116499) and ethanol (B145695). google.comrsc.org Future efforts will focus on improving the selectivity and operating conditions of these systems to make them economically viable.
Exploration of New Materials Applications in Energy, Sensing, and Beyond
The unique coordination chemistry of cobalt(II) with methanol and methanolate ligands opens doors to applications beyond traditional catalysis. The development of functional materials based on cobalt-methanol systems is a burgeoning field of research.
Energy Applications : Cobalt-based materials are being investigated for the electrocatalytic oxidation of methanol, a key reaction in Direct Methanol Fuel Cells (DMFCs). mdpi.comacs.org While some cobalt coordination polymers have shown limited activity, designing new structures with accessible and highly active cobalt sites is a critical research direction. mdpi.comresearchgate.net Furthermore, the successful catalytic conversion of CO₂ to methanol fuel using cobalt catalysts represents a direct contribution to renewable energy cycles. acs.org
Sensing : The sensitivity of the properties of some cobalt-based Metal-Organic Frameworks (MOFs) to the presence of guest molecules suggests their use as chemical sensors. rsc.org A cobalt(II) MOF that shows guest-dependent single-ion magnet (SIM) behavior could be used for the magnetic recognition of specific molecules. rsc.org
Magnetic Materials : Research into cobalt(II) complexes containing methanol or methanolate ligands has revealed interesting magnetic properties. researchgate.net The ability to tune these properties by altering the chemical structure or through host-guest interactions in MOFs could lead to the development of new molecular magnets and spintronic devices. rsc.org
Gas Storage : Porous cobalt-based MOFs that contain coordinated solvent molecules like methanol can sometimes have these guests removed, leaving open metal sites within the framework. rsc.org These sites are of potential interest for applications such as hydrogen storage. rsc.org
Elucidation of Host-Guest Chemistry in Cobalt(II)-Methanol Frameworks
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The interactions between guest molecules, such as methanol, and the host cobalt-based framework can lead to fascinating and useful phenomena.
Research has shown that soaking a cobalt(II) MOF in methanol can induce significant structural transformations. rsc.orgresearchgate.net This can involve a simple exchange of guest molecules within the pores or, more dramatically, a change in the coordination environment of the cobalt(II) ion as methanol molecules break existing bonds and coordinate directly to the metal center. rsc.org This process can alter the framework's structure, porosity, and physical properties. researchgate.net
A key future direction is to understand and control these host-guest interactions to create dynamic, "smart" materials. For example, the guest-dependent magnetic properties of a cobalt(II) MOF demonstrate that the guest is not a passive occupant but an active component that influences the material's function. rsc.org Elucidating the principles of this host-guest chemistry will allow for the rational design of MOFs that can respond to chemical stimuli, leading to applications in separation, selective sensing, and information storage. mdpi.com
Conclusion: Current Understanding and Future Prospects
Summary of Key Research Findings in Cobalt(2+);Methanol (B129727) Chemistry
Research into the cobalt(2+);methanol system has produced a wealth of detailed findings, primarily centered on solvation, reactivity, and catalysis.
Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the solvation structure of Co(2+) in methanol. aip.orgaip.org These studies have conclusively shown that the Co(2+) ion is coordinated by six methanol molecules, forming an octahedral complex. aip.orgaip.org By analyzing the temperature dependence of NMR spectra, researchers have determined the hyperfine interaction constants between the cobalt ion and the protons of the bonded methanol molecules. aip.orgaip.org Furthermore, these studies have revealed that at low temperatures (below approximately -50°C), the exchange of methanol molecules between the solvation shell and the bulk solvent is slow. aip.orgaip.org Above this temperature, the rate of this exchange can be measured, providing valuable kinetic data. aip.orgaip.org It has also been demonstrated that whole methanol molecules, rather than just protons, are involved in this exchange process. aip.orgaip.org
The reactivity of the this compound system is heavily influenced by the oxidation state of cobalt. researchgate.netcore.ac.uk Studies have shown that the reaction pathway of methanol oxidation is dependent on the cobalt oxidation state and the ratio of methanol to oxygen. researchgate.net For instance, more reduced cobalt species tend to favor the partial oxidation of methanol to formaldehyde (B43269), while in the absence of oxygen, methanol can reduce cobalt to its metallic state, producing hydrogen and carbon monoxide. researchgate.netcore.ac.uk The interaction of methanol with cobalt oxide surfaces has been shown to involve molecular chemisorption at room temperature, with dissociation into species like formates and formaldehyde at higher temperatures. researchgate.net
In the realm of catalysis, cobalt-based systems in methanol have been explored for various applications. One significant area is the electrocatalytic reduction of carbon dioxide (CO2) to methanol. researchgate.netacs.orgacs.org Research has identified cobalt phthalocyanine (B1677752) (CoPc) and its derivatives as promising catalysts for this conversion. researchgate.netacs.orgacs.org The mechanism often involves the formation of a *CO intermediate. acs.org The efficiency and selectivity of these catalysts can be influenced by factors such as the catalyst support, with materials like carbon nanotubes enhancing performance. acs.orgacs.org Additionally, the solvation environment of the molecular catalyst has been found to be a critical determinant of methanol selectivity. researchgate.net Cobalt has also been investigated as a catalyst for the N-methylation of amines using methanol as a C1 source, offering a greener alternative to traditional methylating agents. researchgate.net
| Research Area | Key Findings |
| Solvation | Co(2+) has a coordination number of six in methanol, forming an octahedral complex. aip.orgaip.org Methanol exchange between the solvation shell and bulk is slow below -50°C. aip.orgaip.org |
| Reactivity | Methanol oxidation pathways depend on the cobalt oxidation state and oxygen availability. researchgate.netcore.ac.uk Reduced cobalt favors partial oxidation to formaldehyde. researchgate.netcore.ac.uk |
| Catalysis | Cobalt phthalocyanine (CoPc) and its derivatives are effective electrocatalysts for CO2 reduction to methanol. researchgate.netacs.orgacs.org Catalyst support and solvation environment influence selectivity. researchgate.netacs.org |
Remaining Challenges and Open Questions in the Field
Despite the progress made, several challenges and unanswered questions remain in the study of the this compound system.
A primary challenge lies in achieving high selectivity and efficiency in catalytic applications. For instance, in the electrocatalytic reduction of CO2 to methanol, while cobalt-based catalysts have shown promise, they often suffer from deactivation and competition from the hydrogen evolution reaction. acs.org Understanding the precise mechanisms of catalyst deactivation and developing more robust and stable catalysts are critical areas for future research. acs.org The development of catalysts that can operate at lower temperatures and pressures for CO2 hydrogenation to methanol is also a significant hurdle. researchgate.netmdpi.com
The exact nature of the active sites in heterogeneous cobalt catalysts remains a subject of investigation. While it is known that the oxidation state of cobalt is crucial, a more detailed, atomic-level understanding of the active centers and their interaction with reactants and intermediates is needed. researchgate.netcore.ac.uk For example, in methanol oxidation, while methoxy (B1213986) and formate (B1220265) species have been identified on the catalyst surface, their exact role as intermediates versus inhibitors is not fully understood. researchgate.netcore.ac.uk
The influence of the solvent environment on reaction mechanisms is another area requiring further exploration. The solvation shell of the cobalt ion can significantly impact its reactivity and catalytic activity. researchgate.netresearchgate.net Developing a more comprehensive understanding of how the composition and structure of the solvent in mixed-solvent systems affect the catalytic process is essential for designing more efficient systems. researchgate.net
Finally, bridging the gap between fundamental studies on model systems and practical applications remains a key challenge. While laboratory-scale studies provide valuable insights, scaling up these processes for industrial applications presents significant engineering and economic challenges. researchgate.netresearchgate.net
Broader Impact and Interdisciplinary Contributions of this compound Research
The research on the this compound system has implications that extend beyond pure chemistry, contributing to several interdisciplinary fields.
Sustainable Energy and Environmental Science: The development of efficient cobalt-based catalysts for converting CO2 into methanol is a significant contribution to carbon capture and utilization (CCU) technologies. mdpi.comresearchgate.net This process has the potential to mitigate greenhouse gas emissions while producing a valuable fuel and chemical feedstock, contributing to a more sustainable energy economy. researchgate.netresearchgate.net Furthermore, research into cobalt catalysts for direct methanol fuel cells (DMFCs) is crucial for advancing this clean energy technology. nih.govajol.info
Materials Science: The quest for better catalysts has driven the synthesis and characterization of novel cobalt-based materials. This includes the development of single-atom catalysts, nanocomposites, and catalysts supported on materials like graphene and carbon nanotubes. acs.orgmdpi.comnih.gov These advancements in materials design are not only relevant to catalysis but also have potential applications in other areas such as electronics and sensors. ajol.info
Organic Synthesis: The use of cobalt catalysts in methanol-based methylation reactions provides a greener and more sustainable alternative to traditional synthetic methods. researchgate.net This has a direct impact on the pharmaceutical and fine chemical industries by offering more environmentally friendly routes to valuable molecules. researchgate.net
Analytical Chemistry: The study of the this compound system has spurred the application of advanced spectroscopic and analytical techniques. Techniques like in-situ X-ray absorption spectroscopy and advanced NMR methods have been crucial for probing the electronic structure and dynamics of these systems under reaction conditions. aip.orgresearchgate.net These methodological advancements can be applied to study a wide range of other chemical and biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
